Isoprenaline hydrochloride
Description
DL-Isoprenaline hydrochloride is a member of catechols.
Isoproterenol Hydrochloride is the hydrochloride salt form of isoproterenol, a synthetic catechol compound and potent beta adrenergic agonist with peripheral vasodilator, bronchodilator, and cardiac stimulating properties. Isoproterenol exerts its effect on the beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and cardiac output. In addition, isoproterenol acts on beta-2 adrenergic receptors in bronchiolar and vascular smooth muscle, thereby causing smooth muscle relaxation.
Isopropyl analog of EPINEPHRINE; beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant.
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROWCYIEJAOFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3.ClH, C11H18ClNO3 | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025486 | |
| Record name | Isoproterenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992) | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992) | |
| Record name | SID50085961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
51-30-9, 949-36-0 | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (±)-Isoproterenol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isomenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoprenaline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoproterenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIA2A74855 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
338 to 340 °F (NTP, 1992) | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Isoprenaline Hydrochloride on Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline hydrochloride, a synthetic catecholamine, serves as a non-selective agonist for beta-adrenergic receptors (β-ARs), exhibiting potent activity at β1, β2, and β3 subtypes. Its interaction with these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, primarily mediated by the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP). This guide provides a detailed examination of the molecular mechanisms underlying isoprenaline's action on each β-adrenergic receptor subtype, supported by quantitative data on its binding affinity, potency, and efficacy. Furthermore, it outlines comprehensive experimental protocols for the characterization of isoprenaline and other β-agonists, and visualizes key signaling pathways and experimental workflows through detailed diagrams.
Introduction
Isoprenaline, also known as isoproterenol (B85558), is a sympathomimetic amine structurally related to epinephrine.[1] Its primary clinical applications have been in the treatment of bradycardia, heart block, and as a bronchodilator in respiratory conditions.[2] The therapeutic and physiological effects of isoprenaline are a direct consequence of its potent, non-selective agonism at β-adrenergic receptors.[2] Understanding the nuanced interactions of isoprenaline with β1, β2, and β3-adrenergic receptor subtypes is crucial for comprehending its pharmacological profile and for the development of more selective adrenergic agents.
The Beta-Adrenergic Receptor Family
Beta-adrenergic receptors are members of the GPCR superfamily, characterized by seven transmembrane domains. They are integral to the physiological "fight-or-flight" response, mediating the effects of endogenous catecholamines, epinephrine, and norepinephrine.[3] There are three main subtypes of β-adrenergic receptors:
-
β1-Adrenergic Receptors (β1-AR): Predominantly located in the heart, their stimulation leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[2]
-
β2-Adrenergic Receptors (β2-AR): Primarily found in the smooth muscle of the bronchioles, blood vessels, and uterus. Their activation results in smooth muscle relaxation, leading to bronchodilation and vasodilation.[2]
-
β3-Adrenergic Receptors (β3-AR): Mainly expressed in adipose tissue and the detrusor muscle of the bladder. Their stimulation is involved in lipolysis and thermogenesis, as well as bladder relaxation.[4]
Molecular Mechanism of Action of Isoprenaline
Isoprenaline binds to the orthosteric site of β-adrenergic receptors, inducing a conformational change that facilitates the activation of the associated heterotrimeric Gs protein.[2] This initiates a canonical signaling cascade:
-
G-Protein Activation: Upon agonist binding, the Gs alpha subunit (Gαs) releases guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP).
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the beta-gamma subunits and stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA then phosphorylates various intracellular proteins, leading to the ultimate physiological response characteristic of each receptor subtype.
While the Gs-cAMP-PKA pathway is the primary signaling cascade for all three β-AR subtypes, evidence suggests that under certain conditions, particularly with the β3-AR, coupling to alternative pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, may occur.[5] However, this is often cell-type dependent.
Quantitative Pharmacology of Isoprenaline
The interaction of isoprenaline with each β-adrenergic receptor subtype can be quantified by its binding affinity (Kd), potency (EC50), and efficacy (Emax).
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with human β1, β2, and β3-adrenergic receptors.
Table 1: Binding Affinity (Kd) of Isoprenaline for Human Beta-Adrenergic Receptors
| Receptor Subtype | Kd (µM) | Cell Type/Tissue | Radioligand | Reference |
| β-AR (unspecified) | 0.9 - 1.0 | Human Fat Cells | [3H]isoproterenol | [6] |
Table 2: Potency (pEC50) and Efficacy (Emax) of Isoprenaline on Human Beta-Adrenergic Receptors (cAMP Accumulation)
| Receptor Subtype | pEC50 (-log M) | Emax (% of Isoprenaline max) | Cell Line | Reference |
| β1-AR | 7.7 | 100 | CHO-K1 | [7] |
| β2-AR | 8.58 ± 0.10 | 100 | U937 | [7] |
| β3-AR | 7.4 | 100 | CHO-K1 | [7] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximal response that can be produced by the drug.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of isoprenaline with β-adrenergic receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand for a receptor.
Objective: To quantify the binding of a radiolabeled ligand to β-adrenergic receptors in a membrane preparation.
Materials:
-
Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from transfected CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [125I]-Cyanopindolol, a non-selective β-AR antagonist).
-
Unlabeled this compound for competition binding.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 12.5 mM MgCl2, 2 mM EDTA.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (typically 10-50 µg of protein).
-
50 µL of radioligand at a fixed concentration (e.g., near its Kd).
-
50 µL of either binding buffer (for total binding), a high concentration of a non-labeled antagonist like propranolol (B1214883) (for non-specific binding), or varying concentrations of unlabeled isoprenaline (for competition binding).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot the specific binding (total binding - non-specific binding) against the concentration of the radioligand. Use non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
-
Competition Binding: Plot the percentage of specific binding against the log concentration of isoprenaline. Use a sigmoidal dose-response curve to determine the IC50 (concentration of isoprenaline that inhibits 50% of radioligand binding). The Ki (an estimate of the Kd for the competing ligand) can be calculated using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
Objective: To determine the potency (EC50) and efficacy (Emax) of isoprenaline in stimulating cAMP production.
Materials:
-
Whole cells expressing the β-adrenergic receptor subtype of interest (e.g., CHO-K1 or HEK293).
-
This compound at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Cell stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[9]
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Culture and Plating: Culture cells to an appropriate confluency and seed them into a 96- or 384-well plate. Allow cells to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation: Add varying concentrations of isoprenaline to the wells.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of isoprenaline. Use a sigmoidal dose-response curve to determine the EC50 and Emax values.
Mandatory Visualizations
Signaling Pathways
Caption: Canonical Gs-protein signaling pathway activated by isoprenaline.
Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Do beta 3-adrenoceptors mediate metabolic responses to isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
What are the cardiovascular effects of Isoprenaline hydrochloride in vivo
An In-Depth Technical Guide to the In Vivo Cardiovascular Effects of Isoprenaline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as isoproterenol (B85558) hydrochloride) is a potent synthetic sympathomimetic amine and a non-selective β-adrenergic receptor agonist.[1][2] Chemically, it is the N-isopropyl analogue of norepinephrine.[1] First approved for medical use in 1947, it acts on both β1 and β2 adrenergic receptors with little to no effect on α-adrenergic receptors at therapeutic concentrations.[1][3] This dual agonism results in a distinct and powerful profile of cardiovascular effects, making it a valuable tool in both clinical settings and preclinical research.[1] Clinically, it is used to treat conditions like bradycardia (slow heart rate) and heart block.[2][4] In research, it is widely used to induce experimental models of cardiac hypertrophy, myocardial infarction, and heart failure due to its ability to impose significant stress on the myocardium.[5][6]
This guide provides a comprehensive overview of the in vivo cardiovascular effects of this compound, detailing its mechanism of action, hemodynamic consequences, relevant experimental protocols, and the quantitative data derived from key studies.
Mechanism of Action: The β-Adrenergic Signaling Cascade
Isoprenaline exerts its cardiovascular effects by binding to and activating β1-adrenergic receptors, located primarily on cardiac myocytes, and β2-adrenergic receptors, found on smooth muscle cells within the vasculature.[1][4]
The signaling pathway is as follows:
-
Receptor Binding: Isoprenaline binds to β1 and β2 G-protein coupled receptors (GPCRs).[7]
-
G-Protein Activation: This binding causes the associated stimulatory G-protein (Gs) to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), activating the Gαs subunit.[7]
-
Adenylate Cyclase Activation: The activated Gαs subunit dissociates and activates the enzyme adenylate cyclase.[3]
-
cAMP Production: Adenylate cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[3]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP activates Protein Kinase A (PKA).[3][7]
-
Phosphorylation and Cellular Response: PKA phosphorylates several target proteins within the cell:
-
In Cardiac Myocytes (β1 stimulation): PKA phosphorylates L-type calcium channels and ryanodine (B192298) receptors on the sarcoplasmic reticulum.[3] This increases the influx of calcium ions (Ca2+) into the cell and enhances Ca2+-induced Ca2+ release, leading to stronger and more frequent muscle contractions.[3]
-
In Vascular Smooth Muscle (β2 stimulation): The signaling cascade leads to the relaxation of smooth muscle, causing vasodilation.[1]
-
This cascade results in the following primary cardiac effects:
-
Positive Chronotropy: Increased heart rate.[3]
-
Positive Inotropy: Increased myocardial contractility (force of contraction).[3][4]
-
Positive Dromotropy: Increased atrioventricular (AV) conduction velocity.[3]
-
Positive Lusitropy: Increased rate of myocardial relaxation.[3]
Caption: Isoprenaline β-Adrenergic Signaling Pathway.
Hemodynamic Consequences In Vivo
The integrated in vivo cardiovascular response to isoprenaline is a combination of its direct effects on the heart (β1) and its effects on the peripheral vasculature (β2).
| Hemodynamic Parameter | Effect | Primary Receptor | Description |
| Heart Rate | Increase (Tachycardia) | β1 | A direct positive chronotropic effect on the sinoatrial (SA) node increases the rate of cardiac depolarization.[1][3] |
| Myocardial Contractility | Increase | β1 | The positive inotropic effect leads to a more forceful contraction of the ventricular myocardium, increasing stroke volume for a given preload.[3][4] |
| Cardiac Output | Increase | β1 | The combined increase in heart rate and contractility leads to a significant rise in cardiac output.[5][7] |
| Systolic Blood Pressure | Increase or Unchanged | β1 | The powerful increase in cardiac output tends to raise systolic blood pressure.[1][8] |
| Diastolic Blood Pressure | Decrease | β2 | Vasodilation in skeletal, renal, and mesenteric vascular beds lowers total peripheral resistance, causing a drop in diastolic pressure.[1][9] |
| Mean Arterial Pressure | Decrease | β2 | The potent vasodilatory effect (β2) typically outweighs the increase in cardiac output (β1), resulting in a net decrease in mean arterial pressure.[1][10] |
| Total Peripheral Resistance | Decrease | β2 | Stimulation of β2 receptors in the arterioles of skeletal muscle and other beds leads to significant vasodilation.[5][9] |
Quantitative Data from In Vivo Studies
The effects of isoprenaline are dose-dependent. Studies in various animal models and humans have quantified these responses.
| Animal Model / Species | Dose & Administration | Cardiovascular Effects Observed | Reference |
| Healthy Human Males | 5 and 15 ng/kg/min (IV infusion) | Dose-dependent increases in heart rate and systolic blood pressure; decreases in diastolic blood pressure. | [8] |
| Conscious Monkeys | Dose-related IV infusion | Increased cardiac output and heart rate; decreased vascular resistance. | [11] |
| Pithed Rats | Prolonged infusion | Acute administration increased left ventricular dP/dt and heart rate. Prolonged exposure led to desensitization and cardiac hypertrophy. | [12] |
| C57BL/6 Mice | 10 mg/kg (single subcutaneous dose) | Acute administration significantly increased heart rate by 22% in males and 13% in females. | [13] |
| C57BL/6 Mice | 2, 4, and 10 mg/kg/day for 2 weeks (subcutaneous or mini-pump) | All doses increased heart weight, induced cardiac hypertrophy, and altered ECG parameters. | [6] |
| Rats | 80 mg/kg (two subcutaneous injections) | Used to induce post-infarction remodeling, mimicking changes seen after human myocardial infarction. | [14] |
| Rats | 10-85 mg/kg | Medium doses induced structural changes in mitochondria. | [5] |
| Rats | 150-300 mg/kg | High doses induced myocardial damage similar to acute myocardial infarction. |
Experimental Protocols
Isoprenaline is a cornerstone pharmacological agent for inducing cardiac pathology in preclinical research. The most common application is the modeling of cardiac hypertrophy and heart failure.[6][15]
Protocol: Induction of Cardiac Hypertrophy in Mice
This protocol outlines a common method for inducing and evaluating cardiac hypertrophy using isoprenaline.
-
Animal Model:
-
Drug Preparation and Administration:
-
Preparation: this compound is dissolved in a sterile vehicle, typically 0.9% saline.
-
Dosage: Doses to induce hypertrophy range from 2 mg/kg/day to 10 mg/kg/day.[6] Higher doses (e.g., 100 mg/kg) are used to model acute heart failure.[15]
-
Administration Routes:
-
Daily Subcutaneous (SQ) Injections: Administered for a period of 7 to 14 days to model intermittent β-adrenergic stimulation.[6][17]
-
Continuous Infusion via Osmotic Mini-pumps: A mini-pump is surgically implanted subcutaneously to deliver a constant, continuous dose over 7-14 days, modeling chronic β-adrenergic stimulation.[6]
-
-
-
In Vivo Measurements and Monitoring:
-
Baseline Assessment: Before drug administration, baseline cardiovascular parameters are recorded.
-
Echocardiography: Non-invasive transthoracic echocardiography is performed on anesthetized mice to measure left ventricular wall thickness, internal dimensions, ejection fraction, and fractional shortening.[13][15]
-
Electrocardiography (ECG): Surface ECG is used to monitor heart rate and rhythm, and to detect any arrhythmias or changes in electrical conduction patterns.[6]
-
Blood Pressure: Blood pressure can be measured non-invasively using tail-cuff systems or invasively via catheterization for more precise readings.
-
-
Endpoint Analysis (Post-Sacrifice):
-
Gravimetry: At the end of the treatment period, mice are euthanized. The heart is excised, blotted dry, and weighed. The heart weight to body weight (HW/BW) ratio is a primary indicator of hypertrophy.[17]
-
Histology: The heart tissue is fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin for cell size or Masson's Trichrome for fibrosis) to visualize changes in cardiomyocyte size and collagen deposition.[15]
-
Gene Expression Analysis: RNA is extracted from the ventricular tissue to quantify the expression of hypertrophic markers (e.g., Nppa, Nppb) and fibrotic markers (Acta2, Postn) via qPCR.[6]
-
Caption: Workflow for Isoprenaline-Induced Cardiac Hypertrophy Model.
Adverse Effects and Pathological Remodeling
While therapeutically useful, the powerful effects of isoprenaline can lead to adverse cardiovascular events, especially at high doses or with prolonged exposure.[1]
-
Tachycardia and Arrhythmias: The most common side effects are excessive heart rate, palpitations, and the potential for ventricular arrhythmias.[1]
-
Increased Myocardial Oxygen Demand: The increase in heart rate and contractility significantly elevates myocardial oxygen consumption.[3][9] In the presence of coronary artery disease, this can precipitate angina or myocardial ischemia.[18]
-
Myocardial Necrosis: At high doses, isoprenaline can cause an imbalance between myocardial oxygen supply and demand, leading to coronary hypoperfusion, hypoxia, and infarct-like necrosis of cardiac muscle.[5][18] This is the basis for its use in creating animal models of myocardial infarction.
-
Cardiac Hypertrophy and Fibrosis: Chronic stimulation with isoprenaline leads to pathological cardiac remodeling, characterized by cardiomyocyte hypertrophy and interstitial fibrosis, which are precursors to heart failure.[6][15]
Conclusion
This compound is a non-selective β-adrenergic agonist with profound and predictable in vivo cardiovascular effects. Its stimulation of β1 receptors drives a powerful increase in heart rate, contractility, and cardiac output, while its concurrent stimulation of β2 receptors causes peripheral vasodilation, leading to a decrease in diastolic and mean arterial pressure.[1][5] This well-characterized dual activity, along with its ability to induce dose-dependent cardiac stress and pathological remodeling, establishes isoprenaline as an indispensable pharmacological agent for both clinical applications and for advancing cardiovascular research in preclinical models.[6]
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Metabolic and cardiovascular effects of infusions of low doses of isoprenaline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. anmfonline.org [anmfonline.org]
- 11. Dose-related effects of isoprenaline on the distribution of cardiac output and myocardial blood flow in conscious monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo cardiovascular responses to isoproterenol, dopamine and tyramine after prolonged infusion of isoproterenol [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Telmisartan attenuates isoproterenol-induced cardiac remodeling in rats via regulation of cardiac adiponectin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Age-, Gender-, and in Vivo Different Doses of Isoproterenol Modify in Vitro Aortic Vasoreactivity and Circulating VCAM-1 [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Pharmacological Profile of Isoprenaline: A Non-Selective Beta-Adrenergic Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline, also known as isoproterenol, is a potent synthetic sympathomimetic amine that acts as a non-selective agonist for both β1 and β2 adrenergic receptors.[1][2] Its profound effects on the cardiovascular and respiratory systems have established it as a valuable pharmacological tool and therapeutic agent for specific clinical conditions. This technical guide provides a comprehensive overview of the pharmacological profile of isoprenaline, detailing its mechanism of action, receptor binding kinetics, functional potency, and the downstream signaling pathways it modulates. The document includes structured data summaries, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this important catecholamine analogue.
Introduction
Isoprenaline is a synthetic catecholamine, structurally similar to epinephrine, that exhibits high affinity and full agonist activity at both β1- and β2-adrenergic receptors with minimal to no activity at α-adrenergic receptors at therapeutic concentrations.[1][3] This non-selective profile results in a broad range of physiological responses, primarily impacting the heart, smooth muscle, and various metabolic processes. Clinically, isoprenaline is used in the management of bradycardia, heart block, and certain types of shock.[2][4] Its potent bronchodilatory effects have also been utilized in the treatment of asthma.[5] For researchers, isoprenaline serves as a classic non-selective β-agonist, making it an indispensable tool for studying adrenergic receptor function and signaling.
Mechanism of Action
Isoprenaline exerts its effects by binding to and activating β1 and β2 adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1][6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein.[1] The activated α-subunit of the Gs protein (Gαs) dissociates from the βγ-subunits and binds to and activates adenylyl cyclase.[1][6] This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the final physiological response.[1][6]
Signaling Pathway Diagram
Caption: Isoprenaline signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the binding affinity, potency, and efficacy of isoprenaline at human β1 and β2 adrenergic receptors. These values are derived from various in vitro experimental systems and may vary depending on the specific cell line, tissue preparation, and assay conditions used.
Table 1: Receptor Binding Affinity of Isoprenaline
| Receptor Subtype | Parameter | Value (µM) | Experimental System |
| Human β1 | Kᵢ | 0.22 | Recombinant cells (in the presence of GTP)[7] |
| Human β2 | Kᵢ | 0.46 | Recombinant cells (in the presence of GTP)[7] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Potency and Efficacy of Isoprenaline
| Receptor Subtype | Parameter | Value | Functional Assay | Experimental System |
| Human β1 | EC₅₀ (nM) | 191 | Adenylyl Cyclase Activation | Transfected CHW-1102 cells[8] |
| Human β2 | EC₅₀ (nM) | 52.3 | Adenylyl Cyclase Activation | Transfected CHW-1102 cells[8] |
| Human β1 | pD₂ | 7.72 | Inotropic Response | Rat Papillary Muscle[5] |
| Human β2 | EC₅₀ (nM) | 2.4 - 4.3 | cAMP Response (FRET) | Biosensor-expressing cells[9] |
| Human β1 & β2 | Efficacy | Full Agonist | Various | [7] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. pD₂: The negative logarithm of the EC₅₀ value. Efficacy: The ability of a drug to produce a maximal response.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of an unlabeled ligand (isoprenaline) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow Diagram
Caption: Radioligand competition binding assay workflow.
Methodology:
-
Membrane Preparation: Membranes containing β-adrenergic receptors are prepared from cultured cells or tissues by homogenization and centrifugation.
-
Incubation: A constant concentration of a radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled isoprenaline.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the logarithm of the isoprenaline concentration. The IC₅₀ (the concentration of isoprenaline that inhibits 50% of the specific radioligand binding) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of isoprenaline to stimulate the production of cAMP, providing a measure of its potency (EC₅₀) and efficacy.
Methodology:
-
Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured to an appropriate density.
-
Stimulation: The cells are treated with varying concentrations of isoprenaline for a defined period. The incubation is typically performed in the presence of a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is determined using a variety of methods, such as a competitive enzyme immunoassay (EIA), radioimmunoassay (RIA), or a FRET-based biosensor.[9]
-
Data Analysis: A dose-response curve is constructed by plotting the cAMP concentration against the logarithm of the isoprenaline concentration. The EC₅₀ and the maximum response (Eₘₐₓ) are determined from this curve.
Pharmacological Effects
The non-selective activation of β1 and β2 receptors by isoprenaline leads to a range of physiological effects.
-
Cardiovascular (Primarily β1): Increased heart rate (positive chronotropy), increased force of contraction (positive inotropy), and increased conduction velocity.[2][6]
-
Respiratory (Primarily β2): Relaxation of bronchial smooth muscle, leading to bronchodilation.[1]
-
Vascular (Primarily β2): Vasodilation in skeletal muscle and other vascular beds, leading to a decrease in peripheral resistance.[2]
-
Metabolic (Primarily β2): Increased glycogenolysis in the liver and skeletal muscle, and increased lipolysis.[10]
Conclusion
Isoprenaline remains a cornerstone in the study of adrenergic pharmacology due to its potent and non-selective agonist activity at β1 and β2 receptors. Its well-characterized pharmacological profile, from receptor binding to downstream signaling and physiological effects, provides a critical reference point for the development and evaluation of more selective adrenergic agents. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of adrenergic signaling and therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Chronic (-)-isoprenaline infusion down-regulates beta 1- and beta 2-adrenoceptors but does not transregulate muscarinic cholinoceptors in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beta blocker - Wikipedia [en.wikipedia.org]
Inducing Experimental Cardiac Hypertrophy with Isoprenaline Hydrochloride: A Technical Guide
This guide provides an in-depth overview for researchers, scientists, and drug development professionals on the use of isoprenaline (isoproterenol, ISO), a non-selective β-adrenergic agonist, to induce experimental cardiac hypertrophy. Chronic stimulation with isoprenaline is a widely utilized and well-established method to model key aspects of maladaptive cardiac remodeling that can progress to heart failure.[1][2][3][4][5][6]
Mechanism of Action: β-Adrenergic Signaling in Cardiomyocytes
Isoprenaline exerts its effects by activating β-adrenergic receptors on the surface of cardiomyocytes.[2][7] This initiates a cascade of intracellular signaling events that, when chronically stimulated, lead to hypertrophic growth. The primary pathway involves the coupling of β-receptors to Gs-proteins, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), a key mediator that phosphorylates numerous downstream targets.[7]
Key signaling pathways implicated in isoprenaline-induced cardiac hypertrophy include:
-
cAMP/PKA Pathway: PKA activation leads to the phosphorylation of targets like the L-type calcium channel (increasing Ca2+ influx) and transcription factors such as CREB (cAMP response element-binding protein), which modulate the expression of genes involved in cell growth.[7]
-
MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, are crucial mediators of hypertrophic signaling and are activated by β-adrenergic stimulation.[7][8]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway has been shown to be activated in ISO-treated models and is a key player in the development of cardiac hypertrophy.[2][9]
-
Other Pathways: Additional pathways, including those involving NF-κB, Mst1/Hippo, and calcineurin-NFAT, also contribute to the complex signaling network driving ISO-induced cardiac remodeling.[1][10]
Experimental Protocols and Methodologies
The induction of cardiac hypertrophy using isoprenaline can be achieved through various protocols, with the choice of animal model, dose, administration route, and duration being critical variables.
A. Animal Models:
-
Rats: Wistar and Sprague-Dawley rats are commonly used.[11][12][13][14][15]
-
Mice: C57BL/6J is a frequently used inbred strain.[3][6][16][17][18]
B. Administration Routes:
-
Subcutaneous (SQ) Injections: This method involves daily bolus injections. It is technically simpler and less expensive.[3][12][16][17][18]
-
Subcutaneous Osmotic Minipumps (SMP): This method provides continuous, sustained infusion of the drug over a set period (e.g., 14 or 28 days). It avoids the stress of daily injections and provides more consistent drug levels.[3][5][16][17] Studies have shown that continuous infusion via minipumps may lead to more pronounced increases in heart weight compared to daily injections.[3][5][16]
C. Detailed Experimental Protocol (Example):
This protocol is a generalized example based on common practices. Researchers should optimize doses and durations for their specific experimental goals.
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Preparation of Isoprenaline Solution: Dissolve (±)-Isoproterenol hydrochloride (Sigma-Aldrich or equivalent) in sterile 0.9% saline. Prepare fresh solutions regularly.
-
Baseline Measurements: Record baseline body weight. If available, perform baseline echocardiography to assess cardiac function and dimensions.
-
Isoprenaline Administration:
-
For SQ Injections: Administer isoprenaline via subcutaneous injection once daily for the desired duration (e.g., 7 to 30 days). A common dose range is 2-10 mg/kg/day for mice and 0.3-5 mg/kg/day for rats.[3][11][12][13][16][17]
-
For Osmotic Minipumps: Surgically implant the minipump (e.g., Alzet) subcutaneously in the dorsal region under appropriate anesthesia. The pump will deliver a continuous infusion of isoprenaline at a specified rate (e.g., 2, 4, or 10 mg/kg/day) for the pump's duration.[3][16][17]
-
-
Monitoring: Monitor animals daily for signs of distress. Record body weight regularly (e.g., every 2-3 days).[11]
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals.
-
Excise the heart, blot it dry, and weigh it. Calculate the heart weight to body weight ratio (HW/BW) or heart weight to tibia length ratio (HW/TL) as indices of hypertrophy.[8][11][18]
-
Collect tissue for further analysis:
-
Histology: Fix a portion of the left ventricle in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area or with Masson's trichrome to assess fibrosis.[8]
-
Gene Expression: Snap-freeze a portion of the ventricle in liquid nitrogen and store at -80°C for subsequent RNA extraction and qRT-PCR analysis of hypertrophic markers.
-
Protein Analysis: Snap-freeze tissue for Western blot analysis of signaling proteins.
-
-
Quantitative Data Presentation
Chronic isoprenaline administration leads to significant and measurable changes in cardiac parameters. The tables below summarize representative quantitative data from various studies.
Table 1: Isoprenaline Dosing Regimens and Hypertrophic Indices in Rodents
| Animal Model | Administration Route | Dose (mg/kg/day) | Duration | Key Findings |
| C57BL/6J Mice | SQ Injection | 2, 4, or 10 | 14 days | All doses increased heart weight; SQ route showed a greater increase in hypertrophic and fibrotic gene markers compared to minipumps.[3][5][16] |
| C57BL/6J Mice | Osmotic Minipump | 2, 4, or 10 | 14 days | All doses increased heart weight, with a more pronounced effect than SQ injections. Increased heart wall thickness and LV Mass were observed.[3][5][16][17] |
| C57BL/6J Mice | SQ Injection | 50 | 4, 8, 11 days | Significant increase in heart weight to body weight and heart weight to tibia length ratios. Increased cardiomyocyte cross-sectional area.[18] |
| Wistar Rats | IP Injection | 5 | 30 days | Increased heart weight to body weight ratio (HW/BW).[11] |
| Wistar Rats | SQ Injection | 0.3 | 8 days | Heart weight increased by 44%.[12] |
| Sprague-Dawley Rats | SQ Injection | 5 | 7 days | Increased HW/Tibia and HW/BW ratios.[15] |
Table 2: Molecular Markers of Isoprenaline-Induced Cardiac Hypertrophy
A hallmark of pathological hypertrophy is the re-expression of a "fetal gene program".[16][19]
| Marker | Gene Name | Typical Change | Method of Detection |
| Atrial Natriuretic Peptide | Nppa (ANP) | Upregulated | qRT-PCR, ELISA |
| Brain Natriuretic Peptide | Nppb (BNP) | Upregulated | qRT-PCR, ELISA |
| β-Myosin Heavy Chain | Myh7 (β-MHC) | Upregulated | qRT-PCR, Western Blot |
| α-Skeletal Actin | Acta1 | Upregulated | qRT-PCR |
Note: The expression of these markers, particularly ANP and BNP, is significantly increased following isoprenaline treatment and they serve as reliable indicators of a hypertrophic response.[4][8][19][20]
Advantages and Limitations of the Model
Advantages:
-
Reproducibility: The model is well-established and produces a consistent hypertrophic phenotype.[16]
-
Non-Invasive: Compared to surgical models like transverse aortic constriction (TAC), drug-induced hypertrophy is less invasive, especially with SQ injections.[4]
-
Speed: Significant hypertrophy can be induced in a relatively short period, often within 1-2 weeks.[4][12][16]
-
Mechanism-Specific: It specifically models hypertrophy driven by β-adrenergic overstimulation, a key mechanism in human heart failure.[4][15]
Limitations:
-
Pharmacokinetics: Daily injections result in sharp peaks and troughs in drug concentration, which may not accurately reflect the chronic, sustained sympathetic activation seen in clinical disease. Osmotic minipumps can mitigate this but involve a surgical procedure.[16][17]
-
Off-Target Effects: Isoprenaline is non-selective and can have systemic effects. High doses can also induce cardiomyocyte necrosis and fibrosis, which may confound the study of pure hypertrophy.[4][9]
-
Model Specificity: While it mimics adrenergic-driven hypertrophy, it does not replicate other causes, such as pressure overload from hypertension or valvular disease.
References
- 1. Mst1/Hippo signaling pathway drives isoproterenol-induced inflammatory heart remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 5. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoproterenol induced hypertrophy and associated signaling pathways are modulated by somatostatin in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Development of isoproterenol-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ebm-journal.org [ebm-journal.org]
- 15. researchgate.net [researchgate.net]
- 16. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 18. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. The Expression of microRNA in Adult Rat Heart with Isoproterenol-Induced Cardiac Hypertrophy | MDPI [mdpi.com]
An In-Depth Technical Guide to Cellular Signaling Pathways Activated by Isoprenaline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline hydrochloride, a synthetic catecholamine, is a potent non-selective β-adrenergic receptor agonist. Its profound effects on various physiological processes, particularly within the cardiovascular and respiratory systems, are mediated through the activation of intricate intracellular signaling cascades. This technical guide provides a comprehensive overview of the core cellular signaling pathways modulated by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the signaling networks.
Core Signaling Pathways
This compound primarily exerts its effects by binding to and activating β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates two major downstream signaling pathways: the canonical Gs/adenylyl cyclase/cAMP/PKA pathway and the MAPK/ERK pathway.
The Gs/Adenylyl Cyclase/cAMP/PKA Pathway
Upon binding of Isoprenaline to β-adrenergic receptors, the associated heterotrimeric Gs protein is activated. The Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This surge in intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA, a serine/threonine kinase, then phosphorylates a multitude of downstream target proteins, including ion channels, enzymes, and transcription factors, thereby mediating the diverse cellular responses to Isoprenaline. A key transcription factor activated by PKA is the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 promotes its binding to cAMP response elements (CREs) in the promoter regions of target genes, leading to their transcriptional activation.
The MAPK/ERK Pathway
Isoprenaline can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This activation can occur through several mechanisms, including PKA-dependent and PKA-independent (e.g., via β-arrestin) pathways. Activation of the MAPK/ERK pathway is often associated with cellular processes like growth, proliferation, and differentiation. In some cellular contexts, Isoprenaline has been shown to act as a biased agonist, preferentially activating the MAPK/ERK pathway over the canonical cAMP pathway.
Quantitative Data
The following tables summarize quantitative data on the effects of this compound on key signaling events.
Table 1: EC50 Values of Isoprenaline for cAMP Production and ERK Phosphorylation
| Cell Type | Signaling Event | EC50 (nM) | Reference |
| HEK293 | cAMP Production | 0.6 - 20 | [1][2] |
| Rat Ventricular Myocytes | Inotropic Response | 80 ± 14 | [3] |
| CHO cells | ERK Phosphorylation | ~1000 | [4] |
| Neonatal Rat Ventricular Myocytes | ICa(L) Stimulation | 6.8 | [5] |
Table 2: Isoprenaline-Induced Changes in Protein Phosphorylation
| Protein | Phosphorylation Site | Cell Type | Fold Change (vs. Control) | Time Point | Reference |
| CREB | Ser133 | SH-SY5Y cells | ~4 | 2 hours | [6] |
| ERK1/2 | Thr202/Tyr204 | 16HBE14o- cells | ~2.5 | 5 min | [7] |
| Raf-1 | Ser338 | C57BL/6 mice heart | 5.32 ± 0.42 | - | [8] |
| MEK | - | C57BL/6 mice heart | 3.42 ± 0.30 | - | [8] |
| p38 | - | C57BL/6 mice heart | 3.14 ± 0.30 | - | [8] |
| JNK | - | C57BL/6 mice heart | 3.65 ± 0.34 | - | [8] |
Table 3: Isoprenaline-Induced Changes in Gene Expression
| Gene | Cell/Tissue Type | Fold Change (vs. Control) | Time Point | Reference |
| c-fos | Rat Heart | Marked, rapid increase | - | [9] |
| c-fos | SaOS-2 osteoblast-like cells | - | Immediate early | [10] |
| NR4A1 | - | Upregulated | - | [11] |
| Various ECM genes | Mouse Heart | Upregulated | 4, 8, 11 days | [12] |
| Fatty acid oxidation genes | Mouse Heart | Downregulated | 4, 8, 11 days | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis of CREB Phosphorylation
This protocol describes the detection of phosphorylated CREB at Serine 133 in cell lysates following Isoprenaline treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and grow to 70-80% confluency. Treat with this compound at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total CREB).
cAMP Immunoassay
This protocol outlines the measurement of intracellular cAMP levels in response to Isoprenaline stimulation using a competitive immunoassay.
Methodology:
-
Cell Stimulation: Plate cells and treat with Isoprenaline in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Immunoassay: Perform a competitive enzyme immunoassay using a kit. In this assay, cAMP from the sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody binding sites.
-
Detection: The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. The signal is typically measured using a plate reader.
-
Standard Curve: Generate a standard curve using known concentrations of cAMP to determine the concentration of cAMP in the samples.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for cAMP: TR-FRET is a specific type of immunoassay that offers high sensitivity and a homogenous format. In a common TR-FRET cAMP assay, a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor) are used. In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. When cellular cAMP is present, it displaces the d2-labeled cAMP, leading to a decrease in the FRET signal.[13]
Luciferase Reporter Gene Assay for CREB Activity
This assay measures the transcriptional activity of CREB by using a reporter construct containing a luciferase gene under the control of a CRE-containing promoter.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in isoproterenol stimulation of Ca2+ current of rat ventricular myocytes in neonatal compared to adult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 11. The orphan nuclear receptor Nr4a1 contributes to interstitial cardiac fibrosis via modulation of cardiac fibroblast and macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
The Genesis of a Beta-Adrenergic Agonist: A Technical History of Isoprenaline
Abstract
Isoprenaline, also known as isoproterenol (B85558), represents a cornerstone in the development of modern pharmacology. As a synthetic catecholamine, its discovery and subsequent characterization led to the foundational understanding of the adrenergic nervous system, specifically the distinction between α- and β-adrenergic receptors. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological history of Isoprenaline. It details the seminal experiments that defined its mechanism of action, summarizes key quantitative data, and visualizes the critical pathways and workflows that established its place in medicine. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this landmark molecule.
Discovery and Historical Context
Isoprenaline was first synthesized in 1940, emerging from research focused on creating analogues of epinephrine (B1671497) with potentially wider therapeutic windows.[1] Developed throughout the 1940s, it was granted FDA approval for medical use in the United States on February 19, 1948.[1] Isoprenaline was one of the first synthetic sympathomimetic amines to be developed and holds the distinction of being the first selective β-adrenergic receptor agonist.[2] Its introduction was a pivotal moment in medicine, offering a potent bronchodilator and cardiac stimulant.[1] Early research in the 1940s demonstrated that this isopropyl analog of epinephrine could dilate the bronchi and increase heart rate and cardiac output, but notably without the vasoconstrictive (pressor) effects associated with epinephrine.[3]
Chemical Synthesis
The synthesis of Isoprenaline can be achieved through various routes. A common and illustrative pathway involves the reaction of a catechol-derived intermediate with isopropylamine (B41738), followed by a reduction step. This process highlights the key structural feature of Isoprenaline: the N-isopropyl group, which confers its β-adrenergic selectivity.
A representative synthesis scheme starts with 2-chloro-3',4'-dihydroxyacetophenone (B119122). This intermediate is reacted with isopropylamine to form an aminoketone, which is then subjected to hydrogenation to yield Isoprenaline hydrochloride.
Experimental Protocol: Representative Synthesis of this compound
-
Step 1: Amination. 2-chloro-3',4'-dihydroxyacetophenone is dissolved in a suitable organic solvent such as acetonitrile. Isopropylamine is then added gradually to the mixture at a controlled temperature, typically between 20-30°C.[4] The reaction mixture is then heated to 55-65°C and maintained until the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC).[4]
-
Step 2: Salt Formation. After cooling the reaction mixture, a solution of hydrochloric acid (e.g., concentrated HCl) is added to adjust the pH to approximately 2.0, leading to the precipitation of 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride.[4] The solid is collected by filtration.
-
Step 3: Reduction. The resulting aminoketone hydrochloride is then subjected to catalytic hydrogenation. This is typically carried out in a solvent like methanol (B129727) in the presence of a palladium on carbon (Pd/C) catalyst under hydrogen pressure.[5]
-
Step 4: Purification. Upon completion of the reduction, the catalyst is filtered off. The filtrate is concentrated, and the crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.[5]
Pharmacological Characterization and Mechanism of Action
Isoprenaline is a potent, non-selective β-adrenergic receptor agonist with very low affinity for α-adrenergic receptors.[2] Its pharmacological effects are mediated by its interaction with both β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).
-
β1-Adrenergic Receptor Stimulation: Located predominantly in the heart, stimulation of β1-receptors by Isoprenaline leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[6]
-
β2-Adrenergic Receptor Stimulation: Activation of β2-receptors, which are abundant in the smooth muscle of the bronchi, vasculature, and uterus, results in smooth muscle relaxation.[6] This effect is responsible for its powerful bronchodilating properties.
The Landmark Experiment of Raymond Ahlquist (1948)
The conceptual breakthrough in understanding adrenergic pharmacology came from the work of Raymond P. Ahlquist. His 1948 paper, "A study of the adrenotropic receptors," fundamentally changed the field by proposing the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β).[7][8] Isoprenaline (referred to as N-isopropylarterenol in his paper) was a key tool in this discovery.
-
Test Compounds: Ahlquist used a series of six sympathomimetic amines, including epinephrine, norepinephrine, and importantly, Isoprenaline.[9]
-
Biological Systems: A variety of in vivo and isolated tissue preparations from cats, dogs, and rabbits were used. These included measurements of blood pressure, heart rate, and contraction/relaxation of various smooth muscles (e.g., nictitating membrane, intestinal smooth muscle, uterine muscle).[9]
-
Methodology: The core of the experiment was to determine the rank order of potency for the six amines in eliciting different physiological responses. For each tissue and response, dose-response curves were generated.
-
Observation: Ahlquist observed two distinct rank orders of potency.
-
Order 1 (α-receptor mediated): Epinephrine > Norepinephrine > Isoprenaline. This order was associated with excitatory responses like vasoconstriction.
-
Order 2 (β-receptor mediated): Isoprenaline > Epinephrine > Norepinephrine. This order was linked to inhibitory responses like vasodilation and smooth muscle relaxation, as well as cardiac stimulation.
-
Intracellular Signaling Pathway
The effects of Isoprenaline are transduced intracellularly via the canonical Gs-protein signaling pathway.
-
Receptor Binding: Isoprenaline binds to the extracellular domain of a β-adrenergic receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, which acts as a Guanine nucleotide Exchange Factor (GEF). It catalyzes the exchange of GDP for GTP on the α-subunit (Gαs) of the associated heterotrimeric G-protein.[3]
-
Adenylyl Cyclase Activation: The activated, GTP-bound Gαs subunit dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.[6]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[6]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.
-
Downstream Phosphorylation: Activated PKA then phosphorylates various downstream target proteins, such as ion channels (e.g., L-type calcium channels in the heart) and enzymes, leading to the final physiological response (e.g., increased heart muscle contraction or smooth muscle relaxation).[3]
Quantitative Pharmacological Data
The interaction of Isoprenaline with β-adrenergic receptors and its subsequent effects have been quantified in numerous studies. The following tables summarize key pharmacokinetic and pharmacodynamic parameters.
Table 1: Pharmacokinetic Properties of Isoprenaline
| Parameter | Value | Species | Reference |
| Elimination Half-life (IV) | 2.5 - 5 minutes | Human | [2] |
| Protein Binding | 68.8 ± 1.2% | Human | [2][3] |
| Metabolism | Catechol-O-methyltransferase (COMT), Sulfation | Human | [2] |
| Onset of Action (Inhalation) | 2 - 5 minutes | Human | [2] |
Table 2: Pharmacodynamic Properties of Isoprenaline
| Parameter | Value | Tissue/System | Species | Reference |
| pD₂ (-log EC₅₀) | 8.08 ± 0.02 | Colonic Longitudinal Muscle | Guinea Pig | [10] |
| pD₂ (-log EC₅₀) | 8.00 | Papillary Muscle (β₁) | Rat (WKY) | |
| K_D (Dissociation Constant) | 0.9 - 1.0 µM | Isolated Fat Cells | Human | [11] |
| K_D (Dissociation Constant) | 3.0 - 5.0 µM | Isolated Fat Cells | Rat | [11] |
Key Experimental Model: Isolated Guinea Pig Trachea
The bronchodilatory properties of Isoprenaline and other β-agonists are frequently studied using an isolated guinea pig tracheal chain or ring preparation. This ex vivo model allows for the direct measurement of smooth muscle relaxation in response to pharmacological agents.
Experimental Protocol: Guinea Pig Trachea Relaxation Assay
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised. It is cleaned of adhering connective tissue and either cut into rings or formed into a continuous chain.[12]
-
Organ Bath Setup: The tracheal preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[12] One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Contraction: The tracheal smooth muscle is pre-contracted with an agent such as histamine (B1213489) or potassium chloride (KCl) to induce a stable, elevated tone.
-
Drug Administration: Isoprenaline is added cumulatively to the organ bath in increasing concentrations. The relaxant response is recorded after the tension has stabilized at each concentration.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximum possible relaxation. A concentration-response curve is plotted, from which parameters like the EC₅₀ (the concentration producing 50% of the maximal response) can be calculated.[10]
Conclusion
The discovery and elucidation of the pharmacology of Isoprenaline were transformative events in medical science. It not only provided a valuable therapeutic agent for bronchospasm and cardiac conditions but also served as the essential chemical tool that enabled Raymond Ahlquist to formulate his revolutionary hypothesis of α- and β-adrenergic receptors. The subsequent exploration of its signaling pathway has deepened our understanding of G-protein coupled receptor function. Isoprenaline remains a benchmark non-selective β-agonist in research and continues to be a critical subject of study for understanding adrenergic physiology and pharmacology.
References
- 1. bps.ac.uk [bps.ac.uk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ispyphysiology.com [ispyphysiology.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A comparative study of the beta-adrenoceptors of guinea-pig, rabbit and rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
The Relaxant Effect of Isoprenaline Hydrochloride on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline hydrochloride, a non-selective β-adrenergic agonist, is a potent smooth muscle relaxant. Its mechanism of action is primarily mediated through the activation of β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This initiates a signaling cascade that ultimately results in the relaxation of various smooth muscle tissues, including those in the airways, vasculature, uterus, and gastrointestinal tract. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative efficacy, and experimental protocols used to study the effects of isoprenaline on smooth muscle relaxation.
Core Mechanism of Action: The β-Adrenergic Signaling Pathway
This compound exerts its relaxant effect on smooth muscle by activating both β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1] The binding of isoprenaline to these receptors triggers a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]
cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates several downstream target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentration ([Ca2+]) and a reduction in the sensitivity of the contractile machinery to Ca2+, ultimately causing muscle relaxation.[2][3]
The signaling cascade is tightly regulated by phosphodiesterases (PDEs), enzymes that degrade cAMP, thereby terminating the signal.
Signaling Pathway Diagram
Caption: Isoprenaline signaling pathway in smooth muscle cells.
Key Downstream Targets of PKA in Smooth Muscle Relaxation
PKA-mediated phosphorylation of various intracellular proteins is the crucial step in isoprenaline-induced smooth muscle relaxation. Key targets include:
-
Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.[2] Active MLCK is responsible for phosphorylating the myosin light chain, a key step in the initiation of smooth muscle contraction. Inhibition of MLCK leads to decreased myosin phosphorylation and subsequent relaxation.
-
RhoA: PKA can phosphorylate and inhibit the small GTPase RhoA.[4] RhoA is involved in a Ca2+-sensitizing pathway that inhibits myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates myosin. By inhibiting RhoA, PKA promotes MLCP activity, leading to myosin dephosphorylation and relaxation.
-
L-type Ca²⁺ Channels: PKA-mediated phosphorylation of L-type calcium channels in vascular smooth muscle leads to their inhibition, reducing the influx of extracellular Ca2+ and promoting relaxation.[5]
-
Large-Conductance Ca²⁺-activated K⁺ (BKca) Channels: PKA can phosphorylate and activate BKca channels.[6] The opening of these channels leads to K+ efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-dependent Ca2+ channels, contributing to relaxation.
-
Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA): PKA can phosphorylate phospholamban, a regulatory protein of SERCA.[7] This phosphorylation relieves the inhibitory effect of phospholamban on SERCA, enhancing the re-uptake of Ca2+ into the sarcoplasmic reticulum and lowering cytosolic Ca2+ levels, thereby promoting relaxation.
Quantitative Data on Isoprenaline-Induced Smooth Muscle Relaxation
The potency of isoprenaline in inducing smooth muscle relaxation is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values can vary depending on the specific smooth muscle tissue, species, and experimental conditions.
| Smooth Muscle Tissue | Species | Parameter | Value | Pre-contraction Agent |
| Trachea | Guinea Pig | pD2 (-log EC50) | ~7.5 | Histamine (B1213489) |
| Aorta | Rat | pD2 (-log EC50) | ~7.46 | Phenylephrine[8] |
| Myometrium | Human | Log EC50 (M) | -6.9 ± 0.72 (141.9 nM) | Oxytocin[9] |
| Myometrium | Human | EC50 (µM) | 0.02 | Potassium Chloride[10] |
| Ileum | Guinea Pig | - | Causes relaxation | Acetylcholine[11] |
| Colon (longitudinal) | Guinea Pig | - | Causes relaxation | Histamine[12] |
Experimental Protocols
Isometric Tension Measurement in Isolated Smooth Muscle Strips
This is a classical pharmacological method to quantify the contractile and relaxant responses of smooth muscle tissues.
Caption: Workflow for isometric tension measurement.
-
Tissue Dissection and Preparation:
-
Mounting in Organ Bath:
-
Mount the tissue strips in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution.
-
Continuously bubble the buffer with carbogen (B8564812) (95% O2, 5% CO2) to maintain pH and oxygenation.[15][16]
-
Connect one end of the tissue to a fixed holder and the other end to an isometric force transducer.
-
-
Krebs-Henseleit Solution Composition (in mM): [13][17]
-
NaCl: 118
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25
-
Glucose: 11.1
-
-
Equilibration and Pre-contraction:
-
Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1-2 grams).
-
Induce a stable contraction using a contractile agent such as potassium chloride (KCl, e.g., 60 mM), phenylephrine (e.g., 1 µM for vascular tissue), or histamine (e.g., 10 µM for airway tissue).
-
-
Isoprenaline Administration and Data Recording:
-
Once a stable contraction plateau is reached, add isoprenaline in a cumulative manner (i.e., increasing concentrations without washing out the previous concentration).
-
Record the changes in isometric tension using a data acquisition system.
-
-
Data Analysis:
-
Express the relaxation at each isoprenaline concentration as a percentage of the maximal pre-contraction.
-
Plot the percentage of relaxation against the logarithm of the isoprenaline concentration to generate a concentration-response curve.
-
Calculate the EC50 value from the curve using non-linear regression analysis.
-
Patch-Clamp Electrophysiology on Isolated Smooth Muscle Cells
This technique allows for the direct measurement of ion channel activity in single smooth muscle cells, providing insights into the electrophysiological effects of isoprenaline.
Caption: Workflow for patch-clamp electrophysiology.
-
Smooth Muscle Cell Isolation:
-
Dissect the tissue in a Ca2+-free physiological salt solution.
-
Cut the tissue into small pieces and incubate in a dissociation medium containing enzymes such as collagenase and papain.[18][19]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to release single smooth muscle cells.
-
Store the isolated cells in a Ca2+-free solution at 4°C.
-
-
Electrophysiological Recording:
-
Transfer the isolated cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular (bath) solution.
-
Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the intracellular (pipette) solution.
-
Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Record ion channel currents (e.g., K+ currents through BKca channels) in voltage-clamp or current-clamp mode using a patch-clamp amplifier and data acquisition software.
-
-
Solutions:
-
Extracellular Solution (in mM): NaCl 130, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): K-aspartate 130, KCl 10, MgCl2 1, EGTA 10, HEPES 10, ATP 5; pH adjusted to 7.2 with KOH.
-
-
Isoprenaline Application and Data Analysis:
-
After obtaining a stable baseline recording, apply isoprenaline to the bath solution at the desired concentration.
-
Record the changes in ion channel activity (e.g., an increase in outward K+ current).
-
Analyze the current-voltage (I-V) relationship and channel open probability before and after isoprenaline application.
-
Conclusion
This compound is a powerful tool for studying β-adrenergic receptor signaling and smooth muscle physiology. Its well-defined mechanism of action, centered on the cAMP-PKA pathway, leads to a robust and reproducible relaxation of various smooth muscle types. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its effects and the elucidation of the underlying molecular events. A thorough understanding of isoprenaline's effects on smooth muscle is crucial for researchers in pharmacology, physiology, and for professionals involved in the development of drugs targeting smooth muscle function.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of chronic exposure to cold on isoprenaline-induced cAMP accumulation and relaxation in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of L-type calcium channels of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The regulation of BK channel activity by pre- and post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
- 10. Relaxation of isolated human myometrial muscle by beta2-adrenergic receptors but not beta1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of adrenaline, noradrenaline and isoprenaline on inhibitory alpha- and beta-adrenoceptors in the longitudinal muscle of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological identification of β-adrenoceptor subtypes mediating isoprenaline-induced relaxation of guinea pig colonic longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 14. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea | MDPI [mdpi.com]
- 15. support.harvardapparatus.com [support.harvardapparatus.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Isoprenaline Hydrochloride Infusion in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing isoprenaline hydrochloride (also known as isoproterenol (B85558) hydrochloride) to induce cardiac stress in rodent models. Isoprenaline is a potent, non-selective β-adrenergic agonist that is widely used to model cardiovascular conditions such as cardiac hypertrophy, heart failure, and myocardial infarction in preclinical research. The protocols outlined below are designed to be a comprehensive resource for researchers in both academic and industrial settings.
Principle and Applications
This compound administration in rodents mimics the effects of excessive sympathetic nervous system stimulation on the heart.[1][2] By activating β-1 and β-2 adrenergic receptors, it triggers a cascade of intracellular signaling events, primarily mediated by cyclic AMP (cAMP) and protein kinase A (PKA).[3] This leads to increased heart rate, contractility, and myocardial oxygen demand.[1][3] Chronic stimulation results in pathological cardiac remodeling, including cardiomyocyte hypertrophy and interstitial fibrosis, making it a valuable tool for studying the mechanisms of heart disease and evaluating potential therapeutic interventions.[4][5][6][7]
Signaling Pathway of Isoprenaline in Cardiomyocytes
Isoprenaline binds to β-adrenergic receptors on the surface of cardiomyocytes, initiating a signaling cascade that centrally involves the Gs protein-adenylyl cyclase-cAMP-PKA pathway. This leads to the phosphorylation of various downstream targets, including L-type calcium channels, which increases intracellular calcium levels and enhances cardiac contractility.[3][8] Other pathways, such as the PI3K/Akt pathway, can also be activated, contributing to hypertrophic gene expression.[9]
Isoprenaline signaling cascade in cardiomyocytes.
Experimental Protocols
The choice of protocol depends on the research question, with acute models being suitable for studying immediate cardiac responses and chronic models for investigating long-term remodeling.
Protocol 1: Chronic Cardiac Hypertrophy and Heart Failure Model via Continuous Infusion
This protocol is designed to induce a stable and progressive cardiac hypertrophy leading to heart failure over several weeks. Continuous infusion via osmotic minipumps provides a consistent level of β-adrenergic stimulation.
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Isoproterenol-induced heart failure in the rat is associated with nitric oxide-dependent functional alterations of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Isoprenaline enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Wogonin Attenuates Isoprenaline-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
Application Notes and Protocols: Preparation of Isoprenaline Hydrochloride Solutions for Cell Culture
Introduction
Isoprenaline (Isoproterenol) hydrochloride is a potent, synthetic catecholamine and a non-selective β-adrenergic receptor agonist widely utilized in biomedical research.[1][2] In cell culture, it serves as a powerful tool to simulate sympathetic nervous system activity, inducing various cellular responses through the β-adrenergic signaling pathway, such as increases in intracellular cyclic AMP (cAMP) levels.[3] Proper preparation and handling of Isoprenaline hydrochloride solutions are critical for ensuring experimental reproducibility and obtaining reliable data. These notes provide detailed protocols for the preparation, storage, and use of this compound solutions in cell culture applications.
Properties of this compound
This compound is a white or nearly white crystalline powder.[4] It is known to gradually darken when exposed to air and light.[4] Understanding its physical and chemical properties is essential for preparing accurate and stable solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₇NO₃·HCl | [4][5] |
| Molecular Weight | 247.72 g/mol | [4][6] |
| Solubility | - Water: Freely soluble (≥50 mg/mL or ~201.8 mM) - DMSO: Soluble (up to 250 mg/mL) - Ethanol: Sparingly soluble | [3][4][7] |
| Storage (Powder) | Store at -20°C for long-term (≥ 4 years). May also be stored at room temperature. Keep in a tightly closed, light-protected container. | [4][5][7] |
Experimental Protocols
2.1. Protocol for Preparing an Aqueous Stock Solution (10 mM)
Water is a common solvent for this compound due to its high solubility.[4] Aqueous solutions are ideal for experiments where organic solvents may interfere with cellular processes.
Materials:
-
This compound powder (MW: 247.72 g/mol )
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes and micropipettes with sterile tips
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.010 L × 247.72 g/mol = 0.02477 g = 24.77 mg
-
-
Weigh the powder: Carefully weigh 24.77 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolve: Add approximately 9 mL of sterile water to the tube. Vortex gently until the powder is completely dissolved.
-
Adjust Volume: Add sterile water to bring the final volume to 10 mL.
-
Aliquot and Store: Dispense the solution into sterile microcentrifuge tubes in small, single-use aliquots (e.g., 50-100 µL). Store aliquots at -20°C, protected from light, for up to 2 months. Avoid repeated freeze-thaw cycles.[8]
2.2. Protocol for Preparing a DMSO Stock Solution (50 mM)
DMSO is used when a higher concentration stock solution is needed. It is crucial to minimize the final DMSO concentration in the cell culture medium.
Materials:
-
This compound powder (MW: 247.72 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes
-
Calibrated analytical balance
-
Sterile micropipettes with sterile tips
Procedure:
-
Calculate the required mass: To prepare 5 mL of a 50 mM stock solution:
-
Mass (g) = 0.050 mol/L × 0.005 L × 247.72 g/mol = 0.06193 g = 61.93 mg
-
-
Weigh the powder: Weigh 61.93 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolve: Add 5 mL of anhydrous DMSO to the tube. Vortex until fully dissolved. Gentle warming or sonication can aid dissolution if needed.[7]
-
Aliquot and Store: Dispense into single-use aliquots in sterile tubes suitable for low-temperature storage. Store at -80°C for up to 1 year.[7]
2.3. Protocol for Preparing Working Solutions
The stock solution must be diluted to the final desired concentration in the cell culture medium immediately before use.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the stock solution (aqueous or DMSO) at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed for your experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM)(V₁) = (10 µM)(1000 µL)
-
V₁ = 1 µL
-
-
Dilute: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting or inversion.
-
Sterilization (for aqueous stocks): If the stock solution was prepared in non-sterile water, the final working solution should be sterilized by passing it through a 0.22 µm syringe filter before adding it to the cells.[8]
-
Apply to Cells: Immediately add the diluted working solution to your cell culture.
Table 2: Typical Working Concentrations in Cell Culture
| Concentration Range | Application Example | Citations |
| 5 nM - 300 nM | Studying cAMP levels, ion channel activity | [3] |
| 1 µM - 10 µM | Inducing hypertrophy in cardiomyocytes, gene expression studies | [8][9] |
Mandatory Visualizations
Application Notes and Best Practices
-
Stability: this compound is susceptible to oxidation and degradation, a process accelerated by light, air, and alkaline pH.[4] Solutions should always be protected from light by using amber tubes or wrapping tubes in foil. The stability can also vary depending on the composition of the cell culture medium.[10] For critical experiments, it is highly recommended to use freshly prepared solutions.[5]
-
Solvent Choice: While water is a suitable solvent, DMSO allows for more concentrated stock solutions. When using DMSO, ensure the final concentration in the culture medium is non-toxic to the cells, typically well below 0.5% (v/v).[7] Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Quality Control: Visually inspect solutions for any color change or precipitation before use. A fresh solution should be clear and colorless.[4] Any discoloration may indicate degradation.
-
pH Considerations: The pH of a 10 mg/mL aqueous solution of this compound is typically between 4.5 and 6.0.[4] Degradation occurs more rapidly in alkaline conditions. Avoid preparing or storing solutions in alkaline buffers.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.who.int [cdn.who.int]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. This compound | β-adrenergic agonist | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Isoproterenol induces an increase in muscle fiber size by the proliferation of Pax7‐positive cells and in a mTOR‐independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoprenaline (Isoproterenol) in In Vitro Cardiac Myocyte Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Isoprenaline (also known as Isoproterenol), a potent non-selective β-adrenergic agonist, in in vitro studies involving cardiac myocytes. This document outlines recommended dosages for various experimental endpoints, detailed protocols for key assays, and a summary of the underlying signaling mechanisms.
Overview and Mechanism of Action
Isoprenaline is a synthetic catecholamine that stimulates both β1 and β2 adrenergic receptors.[1][2] In cardiac myocytes, its primary effect is mediated through the activation of β1-adrenergic receptors.[2] This interaction initiates a signaling cascade that leads to increased heart rate (positive chronotropy), enhanced contractility (positive inotropy), and, with prolonged exposure, cellular growth (hypertrophy).[3][4] The downstream signaling involves the Gs protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] PKA then phosphorylates key proteins involved in calcium handling, such as L-type calcium channels and ryanodine (B192298) receptors, resulting in increased intracellular calcium levels.[2][3]
Recommended Dosages of Isoprenaline for In Vitro Studies
The optimal concentration of Isoprenaline varies depending on the specific application and the type of cardiac myocytes being studied (e.g., neonatal, adult, or stem cell-derived). The following table summarizes typical working concentrations reported in the literature.
| Application | Cell Type | Isoprenaline Concentration Range | Incubation Time | Key Observations | References |
| Chronotropic Response (Beating Rate) | Human iPSC-derived Cardiomyocytes | 0.1 µM - 10 µM | Acute | Dose-dependent increase in beating frequency. 1 µM doubled the beating rate. | [5] |
| Human ESC-derived Cardiomyocytes | 1 nM - 10 µM (EC₅₀ ≈ 12.9 nM) | Acute | Concentration-dependent increase in beating rate. | [6] | |
| Induction of Hypertrophy | H9C2 cells / Neonatal Rat Cardiomyocytes | 10 µM | 12 - 24 hours | Increased cell size and expression of hypertrophic markers (ANP, BNP). | [7][8] |
| Contractility Assays | Adult Mouse Cardiomyocytes | 1 µM | 5 minutes | Increased myocyte shortening. | [9] |
| Human Pluripotent Stem Cell-derived Cardiomyocytes | 9 µM | 5 minutes | Increased beating rate. | [10] | |
| Calcium Transient Measurement | Adult Mouse Cardiomyocytes | 1 µM | 5 minutes | Increased amplitude and faster decay of the calcium transient. | [9] |
| Human Pluripotent Stem Cell-derived Cardiomyocytes | 0.1 µM, 1 µM, 10 µM | Acute | Dose-dependent changes in calcium transient parameters. | [11] |
Experimental Protocols
Protocol for Assessing Chronotropic Response in iPSC-Derived Cardiomyocytes
This protocol describes how to measure changes in the spontaneous beating rate of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in response to Isoprenaline.
Materials:
-
Synchronously beating hiPSC-CMs cultured on a suitable plate (e.g., multi-well plate)
-
Culture medium
-
Isoprenaline stock solution (e.g., 10 mM in water or DMSO)
-
Microscope with a heated stage and video recording capabilities
-
Image analysis software or manual counting method
Procedure:
-
Maintain the hiPSC-CMs in a culture incubator at 37°C and 5% CO₂.
-
Prepare a series of Isoprenaline dilutions in pre-warmed culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Transfer the culture plate to the heated microscope stage (37°C).
-
Record a baseline video of the beating cardiomyocytes for at least 30 seconds.
-
Carefully add the lowest concentration of Isoprenaline to the well and wait for the beating rate to stabilize (typically 1-3 minutes).
-
Record a video of the beating cardiomyocytes for at least 30 seconds.
-
Repeat steps 5 and 6 for each increasing concentration of Isoprenaline, ensuring a washout step with fresh medium between doses if performing a cumulative dose-response curve on the same set of cells is not intended.
-
Analyze the videos to determine the number of beats per minute (BPM) for each condition.
-
Plot the change in BPM against the Isoprenaline concentration to generate a dose-response curve.
Protocol for Induction of Hypertrophy in Neonatal Rat Cardiomyocytes
This protocol outlines the steps to induce a hypertrophic phenotype in cultured neonatal rat cardiomyocytes (NRCMs) using Isoprenaline.
Materials:
-
Isolated NRCMs plated on culture dishes
-
Appropriate culture medium (e.g., DMEM with serum)
-
Isoprenaline stock solution
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining reagents for cell size measurement (e.g., Phalloidin (B8060827) for F-actin)
-
Microscope with imaging capabilities
-
Reagents for gene expression analysis (e.g., RNA extraction kit, qRT-PCR reagents)
Procedure:
-
Culture NRCMs until they are well-attached and exhibit spontaneous contractions.
-
Prepare a 10 µM solution of Isoprenaline in the culture medium.
-
Replace the existing medium with the Isoprenaline-containing medium. For the control group, use fresh medium without Isoprenaline.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
For cell size analysis:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize and stain the cells with a fluorescently labeled phalloidin to visualize the actin cytoskeleton.
-
Capture images using a fluorescence microscope.
-
Measure the cell surface area using image analysis software.
-
-
For gene expression analysis:
-
Wash the cells with PBS.
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).
-
Protocol for Measuring Calcium Transients in Adult Cardiomyocytes
This protocol details the measurement of intracellular calcium transients in isolated adult cardiomyocytes in response to Isoprenaline using a calcium-sensitive fluorescent dye.
Materials:
-
Isolated adult cardiomyocytes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[11]
-
Isoprenaline stock solution
-
Tyrode's solution or another suitable buffer
-
Fluorescence microscopy setup with a high-speed camera and a system for electrical field stimulation
-
Data acquisition and analysis software
Procedure:
-
Load the isolated cardiomyocytes with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) for 10-20 minutes at room temperature or 37°C, followed by a de-esterification period in fresh buffer.[11]
-
Transfer the cells to the perfusion chamber of the fluorescence microscope.
-
Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using the electrical field stimulator.
-
Record baseline calcium transients.
-
Introduce Tyrode's solution containing 1 µM Isoprenaline into the perfusion chamber.
-
After a brief equilibration period (e.g., 5 minutes), record the calcium transients again.[9]
-
Analyze the recorded transients to determine key parameters such as peak amplitude, time to peak, and decay kinetics (e.g., tau).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by Isoprenaline in cardiac myocytes and a typical experimental workflow for studying its effects.
Caption: Isoprenaline signaling pathway in cardiac myocytes.
Caption: General experimental workflow for in vitro Isoprenaline studies.
References
- 1. anmfonline.org [anmfonline.org]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. β1- and β2-adrenoceptor responses in cardiomyocytes derived from human embryonic stem cells: comparison with failing and non-failing adult human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoprenaline Hydrochloride in Animal Models of Bronchospasm
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of isoprenaline hydrochloride, a potent non-selective β-adrenergic agonist, for studying bronchospasm in various animal models. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the design and execution of respiratory research studies.
Introduction
This compound (also known as isoproterenol (B85558) hydrochloride) is a synthetic catecholamine that acts as a powerful bronchodilator.[1] Its non-selective agonism of both β1 and β2 adrenergic receptors leads to the relaxation of bronchial smooth muscle, making it a valuable tool for reversing experimentally induced bronchospasm in animal models of asthma and other respiratory diseases.[2][3] Understanding its pharmacological profile and proper administration is crucial for obtaining reliable and reproducible data in preclinical respiratory studies.
Mechanism of Action
This compound exerts its bronchodilatory effects by activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that results in muscle relaxation and dilation of the airways.
Signaling Pathway of Isoprenaline-Induced Bronchodilation
The binding of isoprenaline to β2-adrenergic receptors triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the bronchial smooth muscle.
Caption: Signaling cascade of isoprenaline-induced bronchodilation.
Quantitative Data Summary
The following tables summarize typical dosage ranges of this compound used to counteract bronchospasm in common animal models. It is important to note that optimal doses may vary depending on the specific experimental conditions, including the anesthetic used, the bronchoconstricting agent, and the strain of the animal.
| Animal Model | Route of Administration | Inducing Agent | This compound Dose | Reference(s) |
| Guinea Pig | Intravenous (IV) | Acetylcholine (B1216132) | 0.1 - 1.0 µg/kg | [2] |
| Subcutaneous (s.c.) | - | 5 µg/kg (for tolerance studies) | [5] | |
| Inhalation/Aerosol | Histamine (B1213489)/PGF2α | Concentration-dependent | [6] | |
| Dog | Intravenous (IV) Infusion | Methacholine (B1211447), Histamine | 0.01 - 0.04 µg/kg/min | [7] |
| Subcutaneous (s.c.) | - | 0.1 - 0.2 mg/dog | [7] | |
| Intramuscular (IM) | - | 0.1 - 0.2 mg/dog | [7] | |
| Rat | Intravenous (IV) | - | 10 µg/kg | [8] |
Note: The provided dosages are for guidance. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
Below are detailed protocols for the administration of this compound to study bronchospasm in animal models.
Protocol 1: Reversal of Acetylcholine-Induced Bronchospasm in Anesthetized Guinea Pigs
This protocol describes the intravenous administration of this compound to reverse bronchospasm induced by acetylcholine in anesthetized and mechanically ventilated guinea pigs.
Materials:
-
This compound
-
Acetylcholine chloride
-
Saline (0.9% NaCl) for injection
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Animal ventilator
-
Pressure transducer and data acquisition system to measure airway resistance
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic.
-
Perform a tracheotomy and cannulate the trachea.
-
Connect the animal to a small animal ventilator.
-
Cannulate a jugular vein for intravenous administration of substances.
-
Monitor and record baseline airway resistance.
-
-
Induction of Bronchospasm:
-
Administer a bolus of acetylcholine intravenously (e.g., 5-10 µg/kg) to induce a significant and stable increase in airway resistance.
-
-
Isoprenaline Administration:
-
Prepare a stock solution of this compound in sterile saline. For example, dissolve 1 mg of this compound in 10 mL of saline to get a 100 µg/mL solution. Further dilutions can be made as required.
-
Once a stable bronchospasm is achieved, administer this compound intravenously as a bolus. A typical starting dose is 0.5 µg/kg.
-
Administer increasing doses of isoprenaline to generate a dose-response curve for the reversal of bronchospasm.
-
-
Data Analysis:
-
Record the changes in airway resistance following the administration of acetylcholine and each dose of isoprenaline.
-
Calculate the percentage reversal of the acetylcholine-induced bronchospasm for each dose of isoprenaline.
-
Caption: Experimental workflow for studying bronchospasm reversal.
Protocol 2: Inhalation Administration in Conscious Guinea Pigs
This protocol outlines the use of aerosolized this compound to protect against a bronchoconstrictor challenge in conscious guinea pigs.
Materials:
-
This compound
-
Bronchoconstrictor agent (e.g., histamine or methacholine)
-
Whole-body plethysmography system
-
Nebulizer
Procedure:
-
Acclimatization:
-
Acclimatize the conscious guinea pigs to the whole-body plethysmography chamber.
-
-
Isoprenaline Pre-treatment:
-
Prepare a solution of this compound for nebulization (e.g., 0.5% solution).
-
Place the animal in the plethysmography chamber and deliver the isoprenaline aerosol for a defined period (e.g., 1-2 minutes).
-
-
Bronchoconstrictor Challenge:
-
After a set pre-treatment time (e.g., 5-10 minutes), expose the animal to an aerosol of the bronchoconstrictor agent (e.g., histamine).
-
Monitor and record respiratory parameters (e.g., PenH, a measure of bronchoconstriction) continuously.
-
-
Control Group:
-
A control group of animals should receive a saline aerosol instead of isoprenaline before the bronchoconstrictor challenge.
-
-
Data Analysis:
-
Compare the changes in respiratory parameters between the isoprenaline-treated and control groups to determine the protective effect of isoprenaline.
-
Important Considerations
-
Anesthesia: The choice of anesthetic can influence the bronchoconstrictor response and the efficacy of isoprenaline. Researchers should select an anesthetic with minimal effects on airway smooth muscle tone.
-
Vehicle: this compound should be dissolved in a sterile, isotonic solution such as 0.9% saline or 5% dextrose in water for in vivo administration.[7][9]
-
Stability: Isoprenaline solutions are sensitive to light and oxidation. They should be freshly prepared and protected from light.
-
Cardiovascular Effects: As a non-selective β-agonist, isoprenaline can cause significant cardiovascular side effects, including tachycardia and hypotension.[10] It is essential to monitor cardiovascular parameters (heart rate and blood pressure) during the experiment.
-
Species Differences: The sensitivity to bronchoconstrictors and the bronchodilatory response to isoprenaline can vary significantly between different animal species.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the mechanisms of bronchospasm and evaluate the efficacy of novel bronchodilator therapies in relevant animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evidence that the anti-spasmogenic effect of the beta-adrenoceptor agonist, isoprenaline, on guinea-pig trachealis is not mediated by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pretreatment with bronchodilator drugs on in vitro responsiveness of guinea pig lung adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salmeterol, a novel, long-acting beta 2-adrenoceptor agonist: characterization of pharmacological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoproterenol (Isuprel®) for Dogs and Cats [petplace.com]
- 8. Bronchodilator reversal of bronchospasm and symptoms incurred during methacholine bronchoprovocation challenge. Documentation of safety and time course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dbth.nhs.uk [dbth.nhs.uk]
- 10. Isoprenaline | Safer Care Victoria [safercare.vic.gov.au]
Protocol for Assessing Beta-Adrenergic Receptor Function with Isoprenaline
For Researchers, Scientists, and Drug Development Professionals
Application Note
Isoprenaline, a non-selective β-adrenergic receptor agonist, is a critical tool for studying the function and pharmacology of β-adrenergic receptors (β-ARs).[1][2] As a synthetic catecholamine, it mimics the actions of epinephrine (B1671497) and norepinephrine, albeit with higher potency at β-ARs.[1] Its primary mechanism of action involves binding to β-1 and β-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][2] This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit.[1][2] The activated Gs protein then stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP), a key second messenger.[1][2]
The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.[1][3] In cardiac myocytes, this cascade results in increased contractility and heart rate.[1][4] In smooth muscle, it leads to relaxation.[1] The activation of the cAMP/PKA signaling pathway also leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of various genes.[3][5]
Prolonged exposure to agonists like Isoprenaline can lead to receptor desensitization and internalization, a process where receptors are removed from the cell surface, thereby attenuating the cellular response.[6][7] This is a crucial regulatory mechanism to prevent overstimulation.
This document provides detailed protocols for assessing key aspects of β-adrenergic receptor function upon stimulation with Isoprenaline, including cAMP accumulation, CREB phosphorylation, and receptor internalization.
Key Signaling Pathway
The binding of Isoprenaline to β-adrenergic receptors initiates a well-defined signaling cascade.
Caption: Isoprenaline-induced β-adrenergic receptor signaling pathway.
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cAMP following receptor stimulation. A common approach is a competitive immunoassay.
Experimental Workflow:
Caption: Workflow for a typical cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HEK293 or CHO-K1 cells expressing the β-AR of interest) in a 96-well plate at a density of approximately 2,000-10,000 cells per well and incubate for 18-24 hours.[8][9]
-
Phosphodiesterase Inhibition: Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at a final concentration of 0.1-0.5 mM.[8][10] Incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of intracellular cAMP.[10]
-
Isoprenaline Stimulation: Add varying concentrations of Isoprenaline to the wells. It is recommended to prepare serial dilutions to generate a dose-response curve.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C.[8]
-
Cell Lysis and Detection: Lyse the cells and proceed with a cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based) following the manufacturer's instructions.[8] This typically involves adding a lysis reagent followed by detection reagents containing a labeled cAMP analog and a specific antibody.[8]
-
Signal Measurement: Read the plate using a suitable plate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.[8]
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the Isoprenaline concentration to determine the EC50 value.
| Parameter | Typical Value/Range | Reference |
| Cell Line | HEK293, CHO-K1 | [7][8] |
| Phosphodiesterase Inhibitor | 0.1-0.5 mM IBMX | [8][10] |
| Isoprenaline Incubation Time | 30-45 minutes | [8] |
| Expected Outcome | Dose-dependent increase in intracellular cAMP | [11] |
CREB Phosphorylation (pCREB) Assay
This assay measures the phosphorylation of CREB at Serine 133, a key downstream event of PKA activation.
Experimental Workflow:
Caption: Workflow for assessing CREB phosphorylation via Western Blot.
Detailed Protocol:
-
Cell Culture: Plate cells in 6-well plates and grow to approximately 80% confluency.
-
Isoprenaline Stimulation: Treat the cells with Isoprenaline (e.g., 1 µM) for various durations (e.g., 0, 15, 30, 60, 120 minutes) to observe the time course of CREB phosphorylation.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB, Ser133) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. To normalize the data, strip the membrane and re-probe with an antibody for total CREB and a loading control (e.g., GAPDH).[3] Express the results as the ratio of pCREB to total CREB.
| Parameter | Typical Value/Range | Reference |
| Cell Line | Human Aortic Smooth Muscle Cells (HAoSMCs), C2C12 | [3][5] |
| Isoprenaline Concentration | 1 µM | [3][5] |
| Stimulation Time | 0-2 hours | [3] |
| Detection Method | Western Blot | [3] |
| Expected Outcome | Time-dependent increase in CREB phosphorylation | [3] |
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced translocation of β-ARs from the plasma membrane to intracellular compartments.
Experimental Workflow:
References
- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. doclibrary-rcht.cornwall.nhs.uk [doclibrary-rcht.cornwall.nhs.uk]
- 5. mdpi.com [mdpi.com]
- 6. innoprot.com [innoprot.com]
- 7. Effects of the β-agonist, isoprenaline, on the down-regulation, functional responsiveness and trafficking of β2-adrenergic receptors with N-terminal polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoprenaline Hydrochloride Dose-Response Curve in Aortic Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for generating a dose-response curve for isoprenaline hydrochloride in isolated aortic rings. This ex vivo methodology is a fundamental tool in cardiovascular pharmacology for characterizing the vasorelaxant properties of beta-adrenergic agonists and for investigating the signaling pathways involved in vascular smooth muscle relaxation.
Introduction
This compound is a non-selective β-adrenoceptor agonist that induces vasodilation in various vascular beds, including the aorta.[1] By activating β-adrenergic receptors on vascular smooth muscle and endothelial cells, isoprenaline initiates a signaling cascade that leads to a decrease in intracellular calcium concentration and subsequent muscle relaxation.[2][3] The study of isoprenaline's dose-response relationship in aortic rings allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) and the maximum relaxation (Emax). This assay is crucial for screening new drug candidates, investigating mechanisms of vascular disease, and understanding the physiological regulation of blood pressure.
Experimental Protocols
This section details the necessary steps for preparing isolated aortic rings and performing a cumulative dose-response experiment to assess the vasorelaxant effects of this compound.
Materials and Reagents
-
Animals: Male Wistar rats are commonly used.[4]
-
Krebs-Henseleit Solution (KHS): Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.[5][6]
-
Phenylephrine (B352888) (PE): An α1-adrenergic agonist used to pre-contract the aortic rings. A stock solution (e.g., 10⁻² M) can be prepared in distilled water.[6][7]
-
This compound: A β-adrenergic agonist. A stock solution (e.g., 10⁻² M) should be prepared fresh on the day of the experiment in distilled water and protected from light.
-
Acetylcholine (B1216132) (ACh): Used to verify the integrity of the endothelium. A stock solution (e.g., 10⁻³ M) can be prepared in distilled water.[5][6]
-
Distilled Water
-
Surgical Instruments: Scissors, forceps, and dissecting microscope.
-
Organ Bath System: Equipped with isometric force transducers, a thermoregulated water jacket (37°C), and an aeration system.[5]
Experimental Workflow
Caption: Experimental workflow for generating an isoprenaline dose-response curve.
Detailed Methodology
-
Aortic Ring Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Rapidly excise the thoracic aorta and place it in cold Krebs-Henseleit solution.[5]
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissues.
-
For endothelium-denuded experiments, gently rub the inner surface of the ring with a toothpick or the tips of forceps.[5][6]
-
-
Mounting and Equilibration:
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).[7][8]
-
Once a stable contraction plateau is reached, add acetylcholine (10⁻⁵ M). A relaxation of more than 60-80% indicates the presence of a functional endothelium. In endothelium-denuded rings, this relaxation should be absent or minimal.[5][6]
-
Wash the rings with fresh KHS and allow them to return to the baseline tension.
-
-
Dose-Response Curve Generation:
-
Pre-contract the aortic rings with phenylephrine (e.g., 10⁻⁶ M) to a stable plateau.[7]
-
Once the contraction is stable, add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[9]
-
Allow the tissue to respond to each concentration until a stable relaxation is achieved before adding the next concentration.
-
Record the isometric tension changes using a force transducer and data acquisition system.
-
-
Data Analysis:
-
Express the relaxation at each isoprenaline concentration as a percentage of the maximal contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the isoprenaline concentration to generate a dose-response curve.
-
Calculate the EC50 (the concentration of isoprenaline that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation) by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).[7]
-
Quantitative Data Summary
The following tables summarize the pharmacological parameters of isoprenaline-induced relaxation in aortic rings from various studies.
| Condition | Agonist | Pre-contraction Agent | Emax (%) | -logEC50 (pD2) | Species | Reference |
| Endothelium-Intact | Isoprenaline | Phenylephrine | 85.9 ± 3.4 | 7.46 ± 0.15 | Rat | [10] |
| Endothelium-Denuded | Isoprenaline | Phenylephrine | 66.5 ± 6.3 | 6.50 ± 0.11 | Rat | [10] |
| Endothelium-Intact | Isoprenaline | Phenylephrine | 64.9 ± 2.6 | 6.76 ± 0.14 | Mouse | [9] |
| Endothelium-Denuded | Isoprenaline | Phenylephrine | 48.3 ± 5.1 | 6.44 ± 0.40 | Mouse | [9] |
Signaling Pathway
Isoprenaline induces vasorelaxation primarily through the activation of β-adrenergic receptors, which are G-protein coupled receptors.[2] The canonical signaling pathway involves the following steps:
-
Receptor Activation: Isoprenaline binds to β-adrenergic receptors on vascular smooth muscle cells.
-
G-Protein Activation: The receptor-agonist complex activates the stimulatory G-protein (Gs).[11]
-
Adenylyl Cyclase Activation: The α-subunit of Gs activates adenylyl cyclase.[2]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][11]
-
Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA).[5]
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and myosin light chain kinase activity, resulting in smooth muscle relaxation.[2]
In endothelial cells, β-adrenergic receptor activation can also contribute to vasorelaxation through the production of nitric oxide (NO).[10]
References
- 1. This compound for paediatric complete heart block (1117) | Right Decisions [rightdecisions.scot.nhs.uk]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Isoprenaline induces endothelium-independent relaxation and accumulation of cyclic nucleotides in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosmarinic Acid Induces Vasorelaxation via Endothelium-Dependent, Potassium Channel-Related, and Calcium-Modulated Pathways: Evidence from Rat Aortic Rings | MDPI [mdpi.com]
- 6. medsci.org [medsci.org]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. Vasorelaxant response to isoprenaline, nitric oxide donor, calcitonin gene-related peptide and vasoactive intestinal peptide in aortic rings of adult C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta 3-adrenoceptor stimulation induces vasorelaxation mediated essentially by endothelium-derived nitric oxide in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Subcutaneous Isoprenaline (ISO) Injection Model of Cardiac Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing a robust and reproducible model of cardiac fibrosis using subcutaneous injections of Isoprenaline (ISO). This model is instrumental in studying the pathogenesis of cardiac fibrosis and for the preclinical evaluation of potential anti-fibrotic therapies.
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a common pathological feature of most cardiovascular diseases, leading to cardiac stiffness, dysfunction, and ultimately heart failure.[1][2] The subcutaneous administration of Isoprenaline, a non-selective β-adrenergic receptor agonist, is a widely used and well-established method to induce cardiac fibrosis in animal models.[1][2][3][4] Sustained β-adrenergic stimulation with ISO leads to cardiomyocyte injury, inflammation, and the activation of cardiac fibroblasts, culminating in excessive collagen deposition and scar formation.[1][2][5] This model mimics key aspects of clinical cardiac fibrosis and is valuable for investigating molecular mechanisms and testing novel therapeutic interventions.
Data Presentation: Isoprenaline Dosing Regimens for Cardiac Fibrosis Induction
The following tables summarize various subcutaneous Isoprenaline dosing regimens reported in the literature for inducing cardiac fibrosis in rodents. The choice of dose and duration can be tailored to achieve the desired severity of fibrosis.
Table 1: Isoprenaline Dosing Protocols in Mice
| Mouse Strain | ISO Dose (mg/kg/day) | Administration Route | Duration | Key Findings | Reference |
| C57BL/6 | 5 (first day), then 2.5 | Subcutaneous | 2 weeks | Increased collagen deposition, activation of TGF-β1/Smad2 and AKT/ERK pathways.[6] | [6] |
| C57BL/6 | 50 | Subcutaneous | 4, 8, or 11 days | Time-dependent increase in cardiac hypertrophy and fibrosis markers.[3] | [3] |
| C57BL/6J | 25, 50, or 100 | Subcutaneous | 5 days | Dose-dependent increase in left ventricular fibrosis and systolic dysfunction.[5] | [5] |
| 129sv | 25 | Subcutaneous | 5 days | Significant increase in left ventricular collagen concentration.[5] | [5] |
| FVB/N | 25 | Subcutaneous | 5 days | Mild increase in left ventricular collagen concentration.[5] | [5] |
| Kunming | Not specified | Hypodermic injection | 40 days | Prevention of fibrosis with osthole (B1677514) treatment.[7] | [7] |
Table 2: Isoprenaline Dosing Protocols in Rats
| Rat Strain | ISO Dose (mg/kg/day) | Administration Route | Duration | Key Findings | Reference |
| Wistar | 1 or 5 | Subcutaneous | 3 and 6 days | Both doses induced significant biochemical and histological alterations.[8] | [8] |
| Sprague-Dawley | 5 | Subcutaneous | 7 days | Increased cardiac fibrosis and activation of MEK1/2-ERK1/2 pathway.[9] | [9] |
| Wistar | 5 | Subcutaneous | 14 days | Increased expression of fibrotic markers like MMP-2, MMP-9, and TGF-β1.[10] | [10] |
Signaling Pathways in Isoprenaline-Induced Cardiac Fibrosis
The development of cardiac fibrosis in response to Isoprenaline involves the activation of several key signaling pathways. Sustained β-adrenergic stimulation leads to cardiomyocyte stress and injury, triggering a cascade of events that promote fibroblast activation and ECM deposition. The Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying cardiac fibrosis using the subcutaneous Isoprenaline injection model.
Experimental Protocols
Protocol 1: Induction of Cardiac Fibrosis in Mice with Subcutaneous Isoprenaline Injection
Materials:
-
Isoprenaline hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
8-12 week old male mice (e.g., C57BL/6)
-
1 mL syringes with 27-30 gauge needles
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment.
-
Preparation of Isoprenaline Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse receiving 0.2 mL). Prepare fresh daily.
-
Animal Grouping: Randomly divide the mice into experimental groups (e.g., Saline control, ISO, ISO + test compound).
-
Isoprenaline Administration:
-
Monitoring: Monitor the animals daily for any signs of distress, changes in body weight, and mortality.
-
Euthanasia and Sample Collection: At the end of the experimental period, euthanize the mice according to approved institutional guidelines.
-
Collect blood via cardiac puncture for serum analysis of cardiac injury markers (e.g., cTnI, cTnT, LDH).[6]
-
Excise the heart, wash with cold PBS, blot dry, and weigh. The heart weight to body weight ratio can be calculated as an index of hypertrophy.
-
Dissect the ventricles and either fix a portion in 10% neutral buffered formalin for histology or snap-freeze in liquid nitrogen for molecular and biochemical analyses.
-
Protocol 2: Histological Assessment of Cardiac Fibrosis
Materials:
-
Formalin-fixed, paraffin-embedded heart tissue sections (5 µm)
-
Masson's Trichrome staining kit or Picrosirius Red staining solution
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Processing and Sectioning: Dehydrate the formalin-fixed heart tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin. Cut 5 µm thick sections and mount on glass slides.
-
Staining:
-
Masson's Trichrome Staining: Follow the manufacturer's protocol. This stain will color collagen fibers blue, muscle fibers red, and nuclei black.[12]
-
Picrosirius Red Staining: Stain sections with Picrosirius Red solution. This stain, when viewed under polarized light, will show collagen fibers as bright red or yellow/green.
-
-
Imaging: Capture images of the stained sections at a consistent magnification (e.g., 100x or 200x).
-
Quantification:
-
Use image analysis software to quantify the fibrotic area.
-
Calculate the collagen volume fraction as the ratio of the stained fibrotic area to the total tissue area in multiple random fields of view per heart section.
-
Protocol 3: Gene Expression Analysis by qPCR
Materials:
-
Frozen heart tissue (~20-30 mg)
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Col1a1, Col3a1, Acta2 [α-SMA], Tgfb1) and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Homogenize the frozen heart tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Protocol 4: Protein Analysis by Western Blot
Materials:
-
Frozen heart tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-p-Smad2, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen heart tissue in RIPA buffer. Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.[12]
-
References
- 1. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals [journal.hep.com.cn]
- 2. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Reduction of isoprenaline-induced myocardial TGF-β1 expression and fibrosis in osthole-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The isoproterenol-induced myocardial fibrosis: A biochemical and histological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pin1 facilitates isoproterenol‑induced cardiac fibrosis and collagen deposition by promoting oxidative stress and activating the MEK1/2‑ERK1/2 signal transduction pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Galangin Attenuates Isoproterenol-Induced Inflammation and Fibrosis in the Cardiac Tissue of Albino Wistar Rats [frontiersin.org]
- 11. Frontiers | Bellidifolin Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization [frontiersin.org]
- 12. Liquiritigenin attenuates isoprenaline-induced myocardial fibrosis in mice through the TGF-β1/Smad2 and AKT/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isoprenaline hydrochloride solution stability and degradation issues
Welcome to the technical support center for Isoprenaline Hydrochloride solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability and degradation issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems observed when working with this compound solutions.
| Problem | Possible Cause | Recommended Action |
| Solution turns pink/brownish-pink. | Oxidation of the catechol group in isoprenaline. This is accelerated by exposure to air (oxygen), light, and alkaline pH.[1] | 1. Prepare fresh solutions daily. 2. Protect the solution from light using amber vials or by wrapping containers in foil.[2][3][4] 3. Maintain a low pH (ideally between 3.0 and 4.5).[5] 4. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen. 5. Add an antioxidant such as ascorbic acid or sodium bisulfite to the formulation.[6][7] |
| Loss of potency or inconsistent results. | Chemical degradation of isoprenaline. This can be due to oxidation, pH-catalyzed reactions, or interaction with other components in the medium.[5][6][7] | 1. Verify the pH of your solution; optimal stability is observed at a pH between 3.0 and 4.5.[5] 2. Store stock solutions refrigerated (2-8 °C) and protected from light.[8] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[9][10] 3. Ensure the diluent is compatible. Glucose 5% and Sodium Chloride 0.9% are common choices, but stability can vary.[8][11][12] 4. Be aware that components in cell culture media can affect stability.[6] |
| Precipitate forms in the solution. | Poor solubility or interaction with the container/other solutes. | 1. Ensure the concentration is within the solubility limits for the chosen solvent. This compound is freely soluble in water.[2][13] 2. Check for compatibility with other components in your formulation. 3. Visually inspect for any particulate matter before use. |
| Variability between different batches of solutions. | Inconsistent preparation or storage conditions. | 1. Standardize your solution preparation protocol. 2. Ensure consistent storage conditions (temperature, light exposure) for all batches.[14] 3. Use calibrated equipment for all measurements. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound?
The primary degradation pathway is the oxidation of its catechol (benzene-1,2-diol) functional group. This process can be triggered by oxygen, light, elevated pH, and the presence of metal ions. The oxidation leads to the formation of quinone intermediates, which can then undergo further reactions, including cyclization to form N-Isopropylnoraminochrome (an aminochrome).[5][7]
2. What are the optimal storage conditions for this compound solutions?
For short-term use (up to 24 hours), solutions should be stored refrigerated at 2-8°C and protected from light.[8] For longer-term storage, aliquoting the solution into light-protected containers and freezing at -20°C (for up to a month) or -80°C (for up to a year) is recommended to maintain stability.[9][10] The powdered form should be stored tightly closed at -20°C.[1]
3. How does pH affect the stability of the solution?
pH is a critical factor. This compound solutions are most stable in acidic conditions, with an optimal pH range of 3.0 to 4.5.[5] As the pH becomes alkaline, the rate of oxidative degradation increases significantly, often leading to a rapid color change.[1]
4. Can I use antioxidants to improve stability? Which ones are effective?
Yes, antioxidants can significantly improve the stability of isoprenaline solutions. Ascorbic acid and sodium bisulfite have been shown to be effective in retarding the oxidative degradation process.[6][7] Conversely, some sequestering agents like EDTA may not improve and could even enhance degradation under certain conditions.[6][7]
5. What diluents are recommended for preparing this compound infusions?
Commonly used and recommended diluents are 5% Dextrose (Glucose) in water and 0.9% Sodium Chloride.[8][11] However, some studies have shown that this compound may degrade more rapidly in glucose solutions compared to sodium chloride solutions.[12] It is crucial to check the stability data for your specific concentration and diluent.
Stability Data
The following tables summarize quantitative data on the stability of this compound solutions under various conditions.
Table 1: Stability of this compound in Different IV Bags
| Concentration | Diluent | Container | Storage Temperature | Stability Duration | Reference |
| 4 µg/mL | 0.9% Sodium Chloride | PVC bags (in amber UV light blocking bags) | Room Temperature (23-25°C) | 90 days (<10% degradation) | [3][4] |
| 4 µg/mL | 0.9% Sodium Chloride | PVC bags (in amber UV light blocking bags) | Refrigerated (3-5°C) | 90 days (<10% degradation) | [3][4] |
Table 2: Stability of this compound in Syringes and Vials
| Concentration | Diluent | Container | Storage Temperature | Stability Duration & Remaining Concentration | Reference |
| 0.2 mg/mL | Not specified | Polypropylene Syringe | 5°C | 8 days (98.1%), 9 days (93.1%) | [15] |
| 0.2 mg/mL | Not specified | Glass Vial | 5°C | 8 days (98.9%), 9 days (93.9%) | [15] |
Table 3: Forced Degradation Studies of this compound
| Stress Condition | Duration | % Degradation |
| 0.1M HCl | 5 days | 4.88% |
| 0.1M NaOH | 30 hours | 3.91% |
| 3% v/v H₂O₂ (Oxidative) | - | - |
| Photolytic | - | - |
| Thermal | - | - |
| Data from a study developing a stability-indicating HPLC method. Specific degradation percentages for all conditions were not fully detailed in the abstract.[16] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for quantifying Isoprenaline HCl in the presence of its degradation products.[16][17]
1. Objective: To determine the concentration of this compound and assess its stability under various stress conditions using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC system with PDA detector (e.g., Shimadzu LC 20 AD)
-
Analytical column: Phenomenex Luna C18 (250 x 4.6 mm, 5µ particle size)
-
HPLC grade Methanol
-
Triethylamine (TEA)
-
Orthophosphoric acid (OPA)
-
HPLC grade water
-
0.45 µm membrane filters
-
Calibrated analytical balance, glassware, and sonicator
3. Chromatographic Conditions:
-
Mobile Phase: Methanol and 0.1% Triethylamine buffer (pH adjusted to 7.0 with OPA) in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 279 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Solution Preparation:
-
Mobile Phase Preparation: Prepare a 0.1% solution of Triethylamine in HPLC grade water. Adjust the pH to 7.0 using Orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with Methanol in a 80:20 ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Isoprenaline HCl reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions (10-60 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.
5. Experimental Workflow:
6. Forced Degradation Study Protocol: To test the specificity of the method, subject the Isoprenaline HCl solution (e.g., 1000 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1M HCl to 1 mL of stock solution. Keep for 5 days. Neutralize before injection.
-
Base Hydrolysis: Add 1 mL of 0.1M NaOH to 1 mL of stock solution. Keep for 30 hours. Neutralize before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of stock solution.
-
Thermal Degradation: Expose the powdered drug to heat (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the solution to UV light.
Analyze the stressed samples using the HPLC method to ensure the degradation peaks are well-resolved from the parent drug peak.
7. Data Analysis:
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Determine the concentration of Isoprenaline HCl in the test samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of remaining drug compared to the initial (time zero) concentration to determine the stability.
References
- 1. ≥98% (TLC), powder, β-adrenoceptor agonist | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdn.who.int [cdn.who.int]
- 3. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. medicines.org.uk [medicines.org.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 12. researchgate.net [researchgate.net]
- 13. pharmacopoeia.com [pharmacopoeia.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. heraldopenaccess.us [heraldopenaccess.us]
- 16. jpsionline.com [jpsionline.com]
- 17. researchgate.net [researchgate.net]
How to prevent oxidation of Isoprenaline hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Isoprenaline hydrochloride in experimental settings, with a focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning pink/brown?
A1: this compound is a catecholamine and is highly susceptible to oxidation, especially when exposed to air, light, and neutral or alkaline pH.[1][2] The color change you are observing is an indication of oxidative degradation of the catechol functional group into quinone-intermediates, which can compromise the potency and activity of the compound in your experiments.[3]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The primary factors that accelerate oxidation are:
-
Exposure to Oxygen: The presence of dissolved oxygen in the solvent is a major contributor to oxidation.[4]
-
Exposure to Light: Photons can trigger oxidative reactions.[2][3]
-
pH of the Solution: Oxidation is more rapid at neutral and alkaline pH. Acidic pH (around 3.0-4.5) has been shown to improve stability.[3]
-
Presence of Metal Ions: Metal ions can catalyze oxidation reactions.[3][5]
-
Temperature: Higher temperatures increase the rate of degradation.[2]
Q3: How can I prevent the oxidation of my this compound solution?
A3: To prevent oxidation, it is crucial to employ a combination of the following strategies:
-
Use of Antioxidants: The addition of antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) is highly effective.[4][6]
-
pH Adjustment: Prepare solutions in a slightly acidic buffer (pH 4.5-6.0).[2]
-
Protection from Light: Store solutions in amber or light-blocking containers and minimize exposure to light during experiments.[2][7]
-
Use of Degassed Solvents: Deoxygenate your solvent (e.g., water or saline) by bubbling with an inert gas like nitrogen or argon before dissolving the this compound.
-
Proper Storage: Store stock solutions at low temperatures (refrigerated at 2-8°C or frozen at -20°C to -80°C) and in tightly closed containers.[8][9][10]
-
Fresh Preparation: Ideally, prepare fresh working solutions for each experiment.[11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Solution discoloration (pink, brown, or black) | Oxidation of this compound. | Discard the solution. Prepare a fresh solution using deoxygenated solvent, an acidic buffer, and an antioxidant. Protect from light. |
| Inconsistent or weaker than expected experimental results | Degradation of this compound leading to reduced potency. Oxidized isoprenaline may also have different biological effects.[12] | Prepare fresh solutions for each experiment. Validate the concentration and purity of your stock solution. Ensure proper storage conditions are maintained. |
| Precipitation in the solution | Poor solubility or degradation product formation. | Ensure the compound is fully dissolved. Check the pH of the solution; this compound is freely soluble in water.[2] If precipitation occurs after storage, it is likely due to degradation and the solution should be discarded. |
Quantitative Data Summary
The stability of this compound is significantly influenced by the formulation and storage conditions. The following table summarizes stability data from various studies.
| Concentration & Diluent | Storage Condition | Stability (Time to <10% degradation) | Reference |
| 4 µg/mL in 0.9% NaCl | Room Temperature (23-25°C), protected from light | 90 days | [7] |
| 4 µg/mL in 0.9% NaCl | Refrigerated (3-5°C), protected from light | 90 days | [7] |
| Not Specified in 5% or 10% Glucose Solution | Room Temperature | >10% degradation after 2 hours | [13] |
| 0.2 mg/mL diluted in 0.9% NaCl or 5% Glucose | 25°C and 2-8°C | 48 hours (chemical and physical stability) | [8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
High-purity, deoxygenated water (or 0.9% NaCl)
-
Ascorbic acid
-
Hydrochloric acid (HCl) or a suitable acidic buffer (e.g., citrate (B86180) buffer)
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Deoxygenate the Solvent: Bubble high-purity water or 0.9% NaCl with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.
-
Prepare Acidified Solvent with Antioxidant:
-
To the deoxygenated solvent, add ascorbic acid to a final concentration of 0.1% (w/v) (e.g., 1 mg/mL).[1]
-
Adjust the pH of the solvent to approximately 4.5 by adding a small volume of dilute HCl.
-
-
Prepare the Stock Solution:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the prepared acidified solvent with antioxidant to the powder to achieve the desired final concentration (e.g., 10 mM).
-
Gently vortex or sonicate until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in amber microcentrifuge tubes.
-
Before sealing, flush the headspace of each tube with nitrogen or argon gas.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to 24 hours), store at 2-8°C.[8]
-
Protocol 2: General Workflow for Cell-Based Assays with this compound
This protocol provides a general workflow for using this compound in a typical cell-based assay.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Prepared, stabilized this compound stock solution (from Protocol 1)
-
Cell culture medium
-
Assay-specific reagents
Procedure:
-
Prepare Working Solution: On the day of the experiment, thaw a fresh aliquot of the stabilized this compound stock solution. Dilute the stock solution to the final desired working concentration using pre-warmed cell culture medium.
-
Cell Treatment:
-
Remove the existing medium from the cell culture plates.
-
Add the this compound working solution to the respective wells.
-
Include appropriate controls (e.g., vehicle control, positive control).
-
-
Incubation: Incubate the cells for the desired period as per your experimental design.
-
Assay Readout: Proceed with your specific assay protocol (e.g., cAMP measurement, reporter gene assay, high-content imaging).
Visualizations
Caption: Isoprenaline signaling pathway.
Caption: Stabilized Isoprenaline solution workflow.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.who.int [cdn.who.int]
- 3. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. An Unrecognized Fundamental Relationship between Neurotransmitters: Glutamate Protects against Catecholamine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicines.org.uk [medicines.org.uk]
- 9. This compound (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 10. This compound | β-adrenergic agonist | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The effect of oxidized isoprenaline on the chick embryonic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Isoprenaline hydrochloride solubility and solvent compatibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoprenaline Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned pink/brownish. Is it still usable?
A1: Aqueous solutions of this compound can turn brownish-pink upon prolonged exposure to air.[1][2] This color change indicates oxidative degradation.[2][3] It is generally recommended to use freshly prepared solutions. If your experiment is sensitive to degradation products, you should discard the colored solution and prepare a new one. To minimize oxidation, consider purging the solvent with an inert gas and protecting the solution from light.[4][5]
Q2: I am having trouble dissolving this compound in my chosen solvent. What can I do?
A2: this compound has varying solubility in different solvents. It is freely soluble in water, sparingly soluble in ethanol, and soluble in DMSO.[2][4][5][6] If you are experiencing issues, consider the following:
-
Increase Temperature: Gently warming the solution can aid dissolution. However, be cautious as higher temperatures can accelerate degradation.[4]
-
Sonication: Sonication can help dissolve the compound, particularly in DMSO and water.[7][8]
-
pH Adjustment: The pH of the solution can influence solubility. This compound is more stable in acidic conditions (pH 3.0-4.5) and degrades in alkaline conditions.[3]
-
Use Fresh Solvent: For hygroscopic solvents like DMSO, using a fresh, unopened bottle is recommended as absorbed moisture can reduce solubility.[6]
Q3: What is the recommended storage condition for this compound powder and its stock solutions?
A3:
-
Powder: this compound powder should be stored at -20°C in a tightly closed container, protected from light.[4][5][6] It is stable for at least four years under these conditions.[5]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C (stable for up to one year). For short-term storage, -20°C is suitable (stable for up to one month).[6] Aqueous solutions are not recommended for storage for more than one day.[5]
Q4: Is this compound compatible with my cell culture medium?
A4: While this compound is used in cell culture experiments, the chemical composition of the medium and supplements like fetal calf serum (FCS) can influence its stability.[9] It is advisable to prepare the this compound solution fresh and add it to the medium immediately before the experiment. Running a control with the vehicle (the solvent used to dissolve the drug) is also recommended to account for any effects of the solvent on the cells.
Solubility Data
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | Freely soluble[4] | 100 mM | Aqueous solutions can degrade upon exposure to air and light.[1][4] |
| ≥ 50 mg/mL[7] | 201.84 mM | ||
| 50 mg/mL[2][6] | 201.84 mM | ||
| 1 g in 3 mL[3] | |||
| Ethanol | Sparingly soluble[4] | ||
| Insoluble[6] | Some sources report insolubility, suggesting it may be poorly soluble. | ||
| 20 mg/mL[2] | |||
| 1 g in 50 mL (95%)[3] | |||
| DMSO | 250 mg/mL[8] | 1009.21 mM | Sonication is recommended.[8] |
| 50 mg/mL[6] | 201.84 mM | Use fresh DMSO as absorbed moisture can reduce solubility.[6] | |
| 10 mg/mL[5][10] | |||
| PBS (pH 7.2) | ~5 mg/mL[5][10] | Aqueous solutions are not recommended for storage for more than one day.[5] | |
| Dimethylformamide (DMF) | 2 mg/mL[5][10] |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[11][12]
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator at 37 ± 1 °C)[13]
-
Syringe filters (e.g., 0.45 µm)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The excess solid should be visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[12]
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution as necessary and quantify the concentration of this compound using a validated analytical method.
-
Perform at least three replicate experiments.[13]
Visualizations
Isoprenaline Signaling Pathway
Caption: Isoprenaline signaling pathway.
Troubleshooting Workflow for Solubility Issues
References
- 1. (+-)-Isoproterenol hydrochloride | C11H18ClNO3 | CID 5807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-Isoproterenol 5984-95-2 [sigmaaldrich.com]
- 3. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 4. cdn.who.int [cdn.who.int]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | β-adrenergic agonist | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Effect of pH on Isoprenaline hydrochloride stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isoprenaline hydrochloride in aqueous solutions, with a focus on the critical influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in aqueous solutions?
A1: The pH of the solution is the most critical factor governing the stability of this compound.[1] As a catecholamine, it is highly susceptible to autoxidation of its phenolic hydroxyl groups, a degradation process that is significantly accelerated at higher pH levels.[1]
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: this compound exhibits optimal stability in acidic conditions. The ideal pH range for storage and experimental use is between 3.0 and 4.5.[2] Stability is significantly compromised at a pH greater than 6.[1]
Q3: How long can I expect an aqueous solution of this compound to remain stable?
A3: The stability period is highly dependent on the pH, storage temperature, and exposure to light. At a pH between 3.7 and 5.7, the solution can be stable for over 24 hours.[1] Some studies have demonstrated stability for up to 90 days when diluted in 0.9% sodium chloride (resulting in a pH of approximately 3.8), stored in PVC bags protected from light, and kept at either refrigerated (3°C-5°C) or room temperature (23°C-25°C).[3]
Q4: What are the visible signs of this compound degradation?
A4: Degradation of this compound solutions can be indicated by a color change. The solution may turn pinkish or develop a brownish-pink hue upon exposure to air, light, or elevated temperatures.[4] The presence of any particulate matter or precipitation also indicates instability.[1] It is recommended not to use any solution that shows these changes.[4]
Q5: Can the choice of buffer system impact the stability of this compound?
A5: Yes, the buffer system can influence stability. For instance, one study found that a tartrate buffer system maintained the chemical stability and pH of an this compound solution more effectively than acetate (B1210297) or glutamate (B1630785) buffer systems.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid discoloration (pinking/browning) of the solution. | The pH of the solution is likely too high (above 6.0). | Ensure the pH of your aqueous solution is within the optimal range of 3.0 to 4.5. Use a suitable buffer to maintain the pH. |
| Exposure to light or elevated temperatures. | Prepare and store the solution in amber or light-blocking containers.[3] Store at controlled room temperature or under refrigeration as indicated by stability data. | |
| Precipitate formation in the solution. | Instability leading to the formation of insoluble degradation products. | Discard the solution immediately. Re-prepare the solution ensuring the pH is correct and that all components are fully dissolved. |
| Inconsistent experimental results using the same stock solution. | Degradation of the this compound stock solution over time. | Prepare fresh stock solutions regularly. If storing for extended periods, validate the stability under your specific storage conditions using a stability-indicating analytical method like HPLC. |
| The pH of the final diluted solution is not controlled. | When diluting the stock solution into a final buffer for your experiment, verify that the final pH remains within the stable range. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of this compound
| pH | Stability | Observations | Reference |
| 1.0 - 7.0 | Stable for 24 hours at 22 ± 0.5°C | Less than 1% decomposition was observed. | [5] |
| > 8.0 | Significant Decomposition | The rate of degradation increases significantly. | [5] |
| 3.0 - 4.5 | Optimal Stability | Considered the most stable range for aqueous formulations. | [2] |
| 3.7 - 5.7 | Stable for > 24 hours | Minimal decomposition observed. | [1] |
| > 6.0 | Significant Decomposition | Catecholamine degradation sharply increases. | [1] |
| 4.5 - 6.0 | pH of a 10 mg/mL solution as per pharmacopeia | [6] |
Table 2: Stability of this compound (4 µg/mL) in 0.9% Sodium Chloride in PVC Bags (Protected from Light)
| Storage Condition | Time Point | Remaining Concentration (%) | Reference |
| Refrigerated (3°C-5°C) | 90 days | > 90% | [3] |
| Room Temperature (23°C-25°C) | 90 days | > 90% | [3] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify this compound in the presence of its degradation products.
1. Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 × 4.6 mm, 5µ particle size).[7]
-
Mobile Phase: Methanol and 0.1% triethylamine (B128534) buffer (pH adjusted to 7.0 with orthophosphoric acid) in a ratio of 20:80 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: PDA detector at 279 nm.[7]
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of HPLC-grade methanol.[7]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to achieve concentrations ranging from 10-60 µg/mL.[7]
3. Sample Preparation for Stability Study:
-
Prepare the this compound solution in the aqueous buffer system of interest at a known concentration.
-
Store the solution under the desired stress conditions (e.g., different pH values, temperatures, light exposure).
-
At specified time intervals, withdraw an aliquot of the sample, dilute it with the mobile phase to fall within the calibration curve range, and filter it through a 0.45 µm membrane filter before injection.
4. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared samples.
-
The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve. The method should be able to separate the main Isoprenaline HCl peak from any peaks corresponding to degradation products.[8]
Visualizations
Caption: Workflow for an this compound Stability Study.
Caption: Factors Leading to this compound Degradation.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 3. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Transdermal delivery of isoproterenol HCl: an investigation of stability, solubility, partition coefficient, and vehicle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. jpsionline.com [jpsionline.com]
- 8. researchgate.net [researchgate.net]
Common adverse effects of Isoprenaline in animal research models
Technical Support Center: Isoprenaline in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Isoprenaline (ISO) in animal research models. The information is tailored for scientists and drug development professionals to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common acute adverse effects of Isoprenaline administration in rats?
A1: Acute administration of a cardiotoxic dose of Isoprenaline (e.g., 100 mg/kg, subcutaneously) in rats leads to rapid and significant hemodynamic changes. Within the first minute, researchers can expect to observe an approximately 40% decrease in arterial blood pressure, a 30% increase in heart rate, and a 30% decrease in stroke volume.[1] These initial changes are followed within two minutes by decreases in afterload (-40%), preload (-10%), diastolic relaxation (-50%), and diastolic filling (-40%).[1] There is also a marked, but transient, increase in left ventricle contractility (+100%).[1] It is important to note that diastolic dysfunction typically precedes systolic dysfunction in this model.[1]
Q2: How does the dose of Isoprenaline affect the type and severity of myocardial injury?
A2: The dose of Isoprenaline directly correlates with the severity and reversibility of myocardial injury in rats. Low doses (8-64 µg/kg) are associated with potentially reversible myocardial alterations and slight increases in serum cardiac troponin T (cTnT) (< 0.3 ng/mL).[2] In contrast, higher doses (125-500 µg/kg) result in irreversible myocyte alterations, significant increases in serum cTnT (3-14 ng/mL), and the development of interstitial fibrosis by 48 hours.[2] High doses (e.g., 100 mg/kg) can induce marked endocardial injury, myocyte hypertrophy, and increased myocardial fibrosis.[3] Researchers should carefully select the dose based on the desired injury model, whether for studying reversible damage or chronic conditions like fibrosis and heart failure.
Q3: What is the expected mortality rate when using Isoprenaline to induce cardiac injury in mice?
A3: The mortality rate associated with Isoprenaline administration in mice is strain-dependent and dose-dependent.[4] For example, in C57BL/6J mice, daily subcutaneous injections of 25 mg/kg for 14 days resulted in no mortality.[4] However, increasing the dose to 50 mg/kg and 100 mg/kg for 5 days led to mortality rates of approximately 55% and 45%, respectively.[4] In another study with Swiss-Webster mice, a daily injection of 100 mg/kg for 5 days was reported to have a low incidence of mortality.[3] It is crucial to consider the mouse strain and to pilot different doses to establish a model with the desired level of injury and an acceptable mortality rate for the specific experimental goals.
Q4: My animals are not showing consistent signs of myocardial infarction after Isoprenaline injection. What could be the problem?
A4: Inconsistent induction of myocardial infarction can be due to several factors. One common issue is the dose and administration route. For instance, a researcher reported that 150 mg/kg of Isoprenaline, given twice, did not produce consistent results, with no mortality or clinical signs, and inconsistent ECG changes and cardiac marker levels.[5] The quality and stability of the Isoprenaline solution can also be a factor. It is also important to note that Isoprenaline-induced myocardial damage is often diffuse rather than focal, which might differ from a surgically induced infarction model.[5] For a more localized injury model, ligation of the left coronary artery might be a more appropriate technique.[5]
Troubleshooting Guides
Issue 1: High mortality rate in the experimental group.
-
Possible Cause: The dose of Isoprenaline may be too high for the specific animal strain or age.
-
Troubleshooting Steps:
-
Review the Literature: Different strains of mice and rats exhibit varying sensitivity to Isoprenaline.[4] Consult literature for dose-ranging studies in your specific strain.
-
Dose Reduction: Consider reducing the dose of Isoprenaline. Even at lower doses, significant cardiac remodeling can be achieved with repeated administration.
-
Route of Administration: Subcutaneous injection is a common and effective route.[1][3] Continuous infusion via an osmotic minipump may provide a more sustained and less acutely toxic exposure.[6]
-
Animal Monitoring: Closely monitor animals for signs of distress, and provide supportive care if necessary.
-
Issue 2: Unexpected hemodynamic instability during the experiment.
-
Possible Cause: Isoprenaline is a potent beta-adrenergic agonist that causes significant and rapid changes in blood pressure and heart rate.[1]
-
Troubleshooting Steps:
-
Continuous Monitoring: If feasible for the experimental setup, continuously monitor hemodynamic parameters to understand the time course of Isoprenaline's effects.
-
Dose and Infusion Rate: For intravenous administration, a slower infusion rate may help to mitigate abrupt hemodynamic shifts.
-
Anesthesia: The choice of anesthetic can influence the cardiovascular response to Isoprenaline. Ensure the anesthetic regimen provides adequate stability.
-
Fluid Support: In cases of severe hypotension, appropriate fluid support might be considered, though this could also affect cardiac preload.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Isoprenaline on Cardiac Injury Markers in Rats
| Isoprenaline Dose (µg/kg) | Myocardial Alterations | Serum cTnT Levels (ng/mL) |
| 8 - 64 | Potentially reversible | < 0.3 |
| 125 - 500 | Irreversible | 3 - 14 |
Data extracted from Zhang et al., 2008.[2]
Table 2: Hemodynamic Changes in Rats Following Acute Isoprenaline Administration (100 mg/kg, s.c.)
| Parameter | Change |
| Arterial Blood Pressure | ~40% decrease |
| Heart Rate | ~30% increase |
| Stroke Volume | ~30% decrease |
| Afterload | ~40% decrease |
| Preload | ~10% decrease |
| Diastolic Relaxation | ~50% decrease |
| Diastolic Filling | ~40% decrease |
| Left Ventricle Contractility | ~100% increase (transient) |
Data extracted from Vlkovicova et al., 2012.[1]
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction in Rats
-
Objective: To induce myocardial infarction for studying cardiac injury and subsequent remodeling.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Prepare a solution of Isoprenaline hydrochloride in normal saline.
-
Administer Isoprenaline subcutaneously at a dose of 85 mg/kg body weight.
-
Repeat the injection after 24 hours.
-
Monitor the animals for clinical signs and mortality. Euthanasia and tissue collection are typically performed 48 hours after the first injection.
-
-
Expected Outcome: This protocol is expected to induce myocardial necrosis, elevated cardiac biomarkers (e.g., troponin, CK-MB), and histological changes characteristic of myocardial infarction.[7][8]
Protocol 2: Induction of Myocardial Fibrosis and Diastolic Dysfunction in Mice
-
Objective: To create a model of myocardial fibrosis and diastolic dysfunction with low mortality.
-
Animal Model: Adult Swiss-Webster mice.
-
Procedure:
-
Prepare a solution of Isoprenaline in saline.
-
Administer Isoprenaline subcutaneously at a dose of 100 mg/kg once daily for 5 consecutive days.
-
Assess myocardial histology and left ventricular function 10 to 14 days after the final Isoprenaline injection.
-
-
Expected Outcome: This protocol leads to endocardial injury, hypertrophy of surviving myocytes, increased myocardial fibrosis, and diastolic dysfunction without significant impairment of systolic function.[3]
Signaling Pathways and Visualizations
Isoprenaline, as a non-selective β-adrenergic agonist, activates G-protein coupled receptors, leading to a cascade of intracellular signaling events.[9][10] The primary pathway involves the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[9][10] PKA then phosphorylates various downstream targets, including L-type calcium channels, leading to increased intracellular calcium and enhanced cardiac contractility.[10] Isoprenaline can also activate other pathways, including the PI3K/Akt and MAPK signaling pathways, which are involved in myocardial hypertrophy.[6]
Caption: Isoprenaline signaling pathway in cardiomyocytes.
Caption: General workflow for Isoprenaline-induced cardiac injury models.
References
- 1. Acute initial haemodynamic changes in a rat isoprenaline model of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoproterenol-induced cardiotoxicity in sprague-dawley rats: correlation of reversible and irreversible myocardial injury with release of cardiac troponin T and roles of iNOS in myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoproterenol-induced myocardial injury and diastolic dysfunction in mice: structural and functional correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Wogonin Attenuates Isoprenaline-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 7. Amelioration of Isoproterenol-Induced Oxidative Damage in Rat Myocardium by Withania somnifera Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize off-target effects of Isoprenaline hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Isoprenaline hydrochloride in experimental settings.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cellular toxicity or apoptosis observed. | - Excessive β1-adrenergic receptor activation: Can lead to cellular stress and apoptosis. - High concentration of this compound: Non-specific effects at high concentrations. | - Use a selective β1-adrenergic antagonist: Co-incubate with a selective β1 antagonist (e.g., Atenolol, Metoprolol) to isolate β2-adrenergic effects. - Optimize Isoprenaline concentration: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect with minimal toxicity (see --INVALID-LINK--). - Perform a cell viability assay: To determine the cytotoxic concentration range of Isoprenaline in your specific cell model (see --INVALID-LINK--). |
| Inconsistent or unexpected experimental results. | - Non-selective activation of β1 and β2 receptors: Isoprenaline is a non-selective β-agonist, and activation of both receptor subtypes can lead to confounding effects.[1][2][3] - Activation of other signaling pathways: At higher concentrations, Isoprenaline can activate other pathways.[4] | - Employ selective antagonists: Use selective β1 or β2 antagonists to dissect the contribution of each receptor subtype to the observed effect. - Characterize receptor expression: Confirm the expression levels of β1 and β2 adrenergic receptors in your experimental model. |
| Difficulty in isolating β2-adrenergic receptor-mediated effects. | - Dominant β1-adrenergic response: In tissues or cells with high β1-receptor expression, the β1-mediated effects can mask the β2-mediated response.[5] | - Pharmacological blockade: Use a selective β1-adrenergic antagonist at a concentration that fully blocks β1 receptors without affecting β2 receptors. Perform a concentration-response curve for the antagonist to determine the optimal concentration. |
| Vasodilation or changes in cell morphology interfering with the experiment. | - β2-adrenergic receptor-mediated smooth muscle relaxation: Activation of β2 receptors leads to vasodilation.[4][6] | - Use a selective β2-adrenergic antagonist: If the desired effect is β1-mediated, co-incubate with a selective β2 antagonist (e.g., ICI-118,551) to block β2-mediated vasodilation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-selective β-adrenergic receptor agonist. It binds to and activates both β1 and β2-adrenergic receptors.[1][2][3] This activation stimulates the Gs alpha subunit of the G-protein coupled receptor, leading to the activation of adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[1][8] PKA then phosphorylates various downstream targets to elicit a cellular response.[8]
Q2: What are the primary on-target and off-target effects of this compound?
A2:
-
On-target effects are context-dependent and relate to the specific research question. For example, if studying cardiac contractility, β1 activation is the on-target effect. If studying bronchodilation, β2 activation is the on-target effect.
-
Off-target effects are any effects not relevant to the primary research question. Due to its non-selective nature, activating both β1 and β2 receptors often leads to off-target effects. For instance, when studying β2-mediated bronchodilation, the β1-mediated increase in heart rate is an off-target effect.
Q3: How can I experimentally determine the selectivity of Isoprenaline for β1 and β2 receptors in my system?
A3: You can perform a radioligand binding assay to determine the binding affinity (Ki) of Isoprenaline for β1 and β2 receptors.[2] This involves competing for the binding of a radiolabeled antagonist with increasing concentrations of Isoprenaline in cell membranes expressing either β1 or β2 receptors. A lower Ki value indicates a higher binding affinity.
Q4: What are the key differences in the signaling pathways activated by β1 and β2 adrenergic receptors?
A4: While both β1 and β2 receptors primarily couple to Gs and activate the cAMP-PKA pathway, there are differences in their signaling dynamics and interactions with other proteins.[5][9] For instance, the β1AR/PDE4D complex is present in the absence of an agonist and dissociates after receptor occupancy, whereas agonist binding to the β2AR is a prerequisite for the recruitment of the β-arrestin/PDE4D complex.[9] These differences can lead to distinct physiological outcomes.[9]
Experimental Protocols
Experimental Protocol 1: Radioligand Binding Assay for Receptor Selectivity
This protocol determines the binding affinity (Ki) of Isoprenaline for β1 and β2-adrenergic receptors.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing either human β1 or β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).[6]
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes.
-
Add a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]-CGP 12177).[6]
-
Add increasing concentrations of unlabeled this compound.
-
Incubate at room temperature to reach equilibrium.
-
Harvest the membranes onto filter mats and wash to remove unbound radioligand.
-
Measure the radioactivity of the filter mats using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of Isoprenaline.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: cAMP Accumulation Functional Assay
This protocol measures the functional potency (EC50) of Isoprenaline in activating β-adrenergic receptors.
-
Cell Culture:
-
Seed cells expressing the β-adrenergic receptor of interest into a 96-well plate.[2]
-
-
Assay:
-
Wash the cells with a serum-free medium.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[2]
-
Add increasing concentrations of this compound.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).[2]
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[2]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of Isoprenaline.
-
Use non-linear regression to determine the EC50 and Emax values.[2]
-
Experimental Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxicity of this compound.
-
Cell Culture:
-
Seed your cells of interest in a 96-well plate at a suitable density.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle-only control and a positive control for cell death.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Use a commercial cell viability reagent (e.g., MTT, MTS, or a reagent based on ATP measurement).
-
Follow the manufacturer's instructions for the chosen reagent.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of Isoprenaline to determine the CC50 (cytotoxic concentration 50%).
-
Data Presentation
Table 1: Selectivity of β-Adrenergic Receptor Antagonists
| Antagonist | Receptor Selectivity | Typical in vitro Concentration Range |
| Atenolol | β1 selective | 1 - 10 µM |
| Metoprolol | β1 selective | 1 - 10 µM |
| ICI-118,551 | β2 selective | 10 - 100 nM[7] |
| Propranolol | Non-selective (β1/β2) | 0.1 - 1 µM |
Note: Optimal concentrations should be determined empirically for each cell type and experimental condition.
Table 2: Potency of Isoprenaline at β-Adrenergic Receptors
| Receptor Subtype | Assay Type | Cell Line | EC50 / Ki |
| β1-adrenergic | cAMP Accumulation | CHO-K1 | ~1-10 nM |
| β2-adrenergic | cAMP Accumulation | CHO-K1 | ~1-10 nM |
| β1-adrenergic | Radioligand Binding (Ki) | Varies | Varies |
| β2-adrenergic | Radioligand Binding (Ki) | Varies | Varies |
Note: These values are approximate and can vary significantly depending on the specific experimental conditions.
Visualizations
Caption: Isoprenaline Signaling Pathway.
Caption: Workflow for isolating β-receptor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negative inotropic effects of isoprenaline on isolated left atrial assays from aged transgenic mice with cardiac over-expression of human beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro study of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling from β1- and β2-adrenergic receptors is defined by differential interactions with PDE4 - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of Isoprenaline-induced cardiac stress tests
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility and reliability of isoprenaline-induced cardiac stress tests.
Frequently Asked Questions (FAQs)
Q1: What is an isoprenaline-induced cardiac stress test and what are its primary applications in research?
An isoprenaline (ISO) induced cardiac stress test is a pharmacological method used in preclinical research to simulate the effects of stress on the heart. Isoprenaline is a non-selective β-adrenergic agonist that increases heart rate and contractility.[1] This model is reliable and well-characterized for studying conditions like cardiac hypertrophy, arrhythmia, myocyte loss, and fibrosis, which can ultimately lead to heart failure.[1] It is widely used to investigate the pathophysiology of cardiac remodeling and to evaluate the efficacy of potential cardioprotective therapies.[2]
Q2: We are observing high variability in cardiac hypertrophy and functional outcomes between animals in the same group. What are the common causes?
High variability is a frequent challenge that can stem from several factors:
-
Drug Administration: The dose, route, and duration of isoprenaline administration can produce different structural changes in the heart.[3] Subcutaneous injections can lead to different pharmacokinetic profiles compared to continuous infusion via osmotic mini-pumps, affecting the consistency of the hypertrophic response.[3]
-
Animal Characteristics: The age, sex, and strain of the animal model (e.g., C57BL/6 mice) can significantly influence the response to β-adrenergic stimulation.
-
Experimental Conditions: Factors such as the type of anesthesia used during procedures like echocardiography can impact heart rate and autonomic nervous system activity, affecting measurements.[4] Stress from handling can also influence the results.
-
Data Acquisition: Inconsistent placement of ECG leads or echocardiography probes can lead to variable measurements of cardiac function and dimensions.
Q3: What are the key differences between acute and chronic isoprenaline administration protocols?
Acute and chronic protocols are designed to model different physiological states:
-
Acute Models: Typically involve one or more bolus injections (subcutaneous or intraperitoneal) of isoprenaline.[3] This method is used to study immediate cardiac responses, such as tachycardia and ischemia, resulting from an imbalance between myocardial oxygen demand and supply.[3] It is also used to provoke catecholamine-sensitive ventricular arrhythmias.[5]
-
Chronic Models: Often utilize subcutaneously implanted osmotic mini-pumps to deliver a continuous infusion of isoprenaline over several days or weeks (e.g., 14 days).[3][4] This sustained β-adrenergic stimulation leads to maladaptive cardiac remodeling, including pathological hypertrophy and fibrosis, mimicking chronic heart disease.[2][3]
Troubleshooting Guide
Q4: Our animals are experiencing a high mortality rate after isoprenaline administration. What steps can we take to reduce this?
An unexpected increase in mortality is often dose-related.
-
Review the Dose: Very high doses of isoprenaline (e.g., 100 mg/kg in mice) can lead to high mortality.[4] Consider performing a dose-response study to find the optimal dose that induces the desired pathology with minimal mortality. For chronic hypertrophy models in mice, doses between 25 and 50 mg/kg/day have been shown to be effective while maintaining lower mortality.[4]
-
Check Animal Health: Ensure that the animals are healthy and free from underlying conditions before starting the experiment. Pre-existing cardiovascular or other diseases can increase susceptibility to isoprenaline's toxic effects.
-
Monitor for Arrhythmias: Isoprenaline is a potent arrhythmogenic agent.[6] Continuous ECG monitoring during and immediately after administration can help identify severe arrhythmias that may lead to cardiac arrest.
-
Ensure Proper Hydration: Isoprenaline can cause peripheral vasodilation, which may lead to a drop in blood pressure.[6] Ensuring adequate hydration can help maintain hemodynamic stability.
Q5: The expected hypertrophic response (increased heart weight, wall thickness) is minimal or absent. Why might this be happening?
A lack of a significant hypertrophic response can be due to several factors:
-
Insufficient Dose or Duration: The development of cardiac hypertrophy requires sustained stimulation.[3] For chronic models, ensure the isoprenaline dose and the duration of administration are sufficient. For example, β-adrenergic stimulation for more than 3 days is typically required to induce hypertrophy.[3]
-
Drug Stability: Isoprenaline solutions can be sensitive to light and oxidation. Ensure the solution is freshly prepared and protected from light to maintain its potency.
-
Administration Route: The method of delivery impacts drug bioavailability. Continuous infusion via mini-pumps generally produces a more pronounced and consistent hypertrophic response compared to daily subcutaneous injections.[3]
-
Timing of Measurements: Pathological remodeling is a progressive process. Ensure that endpoint measurements (e.g., heart weight, echocardiography) are performed at an appropriate time point after the initiation of treatment to allow for the development of hypertrophy.
Q6: Our ECG and echocardiography data are noisy and inconsistent. How can we improve the quality of our recordings?
Improving the quality of in-vivo cardiac measurements is critical for reproducibility.
-
Anesthesia: Use a consistent and appropriate anesthetic regimen. Isoflurane is often used as it has minimal effects on heart rate and autonomic function at low concentrations (e.g., 1%).[4]
-
Animal Preparation: For ECG, ensure proper skin preparation and secure attachment of electrodes to minimize motion artifacts. For echocardiography, shaving the chest area and using sufficient ultrasound gel can improve image quality.
-
Standardize Procedures: Develop a standard operating procedure (SOP) for all measurements. This includes consistent animal positioning, probe placement for echocardiography, and defined time points for data collection.
-
Baseline Measurements: Always obtain baseline ECG and echocardiography readings before isoprenaline administration to serve as an internal control for each animal.[7]
Quantitative Data Summary
Table 1: Isoprenaline Dosing Regimens for Inducing Cardiac Stress in Rodents
| Species | Desired Outcome | Administration Route | Dose Range | Duration | Reference(s) |
| Mouse | Chronic Hypertrophy / Stress Cardiomyopathy | Intraperitoneal (IP) Injection | 5 - 100 mg/kg/day | 14 days | [4] |
| Mouse | Chronic Hypertrophy | Subcutaneous (SQ) Injection | 2 - 10 mg/kg/day | 14 days | [3] |
| Mouse | Chronic Hypertrophy | Subcutaneous Mini-Pump (SMP) | 2 - 10 mg/kg/day | 14 days | [3] |
| Rat | Chronic Hypertrophy | Intraperitoneal (IP) Injection | 5 mg/kg/day | 30 days | [8] |
| Human | Diagnostic Stress Test | Intravenous (IV) Infusion | 2 - 20 mcg/min | Titrated to effect | [6][9] |
Table 2: Key Parameters and Expected Changes in Isoprenaline-Induced Cardiac Hypertrophy Models
| Parameter | Measurement Method | Expected Change | Description | Reference(s) |
| Heart Rate | ECG | Increase | Positive chronotropic effect of β-adrenergic stimulation.[6] | [3][6] |
| ST Segment / Q Wave | ECG | ST elevation, increased Q amplitude | Indicates myocardial ischemia and potential damage.[4] | [4] |
| QT Interval | ECG | Prolongation | Can indicate atrioventricular block.[4] | [4] |
| Ejection Fraction (EF%) | Echocardiography | Decrease | Indicates impaired systolic function in pathological hypertrophy.[4] | [4] |
| Fractional Shortening (FS%) | Echocardiography | Decrease | Another measure of reduced systolic function.[4] | [4] |
| Left Ventricular Mass | Echocardiography / Necropsy | Increase | A hallmark of cardiac hypertrophy.[3][8] | [3][8] |
| Heart Weight to Body Weight Ratio | Necropsy | Increase | A primary endpoint for assessing hypertrophy.[3][8] | [3][8] |
| Nppa, Nppb mRNA | qPCR | Increase | Upregulation of these fetal genes indicates cardiac stress.[3][10] | [3][10] |
| Myh7 mRNA | qPCR | Increase | Shift towards the β-myosin heavy chain isoform is a marker of pathological hypertrophy.[3] | [3] |
Experimental Protocols
Protocol 1: Chronic Cardiac Hypertrophy Induction in Mice (Subcutaneous Mini-Pump)
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week.
-
Baseline Measurements: Anesthetize mice with 1-1.5% isoflurane. Perform baseline echocardiography to measure LVEF, FS, and wall thickness. Record a baseline ECG.
-
Osmotic Pump Implantation:
-
Anesthetize the mouse.
-
Make a small subcutaneous incision on the back, between the shoulder blades.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant an osmotic mini-pump (e.g., Alzet) filled with the appropriate concentration of isoprenaline to deliver the target dose (e.g., 30 mg/kg/day) for 14 or 28 days.
-
Suture the incision and provide post-operative analgesia.
-
-
Monitoring: Monitor the animals daily for signs of distress.
-
Endpoint Analysis:
-
At the end of the infusion period (e.g., Day 14), perform final echocardiography and ECG measurements under anesthesia.
-
Euthanize the animals, excise the heart, and measure the heart weight and body weight to calculate the HW/BW ratio.
-
Process the heart tissue for histology (e.g., H&E, Masson's trichrome for fibrosis) and molecular analysis (qPCR for hypertrophic markers).
-
Visualizations
Caption: Key signaling cascade activated by isoprenaline in heart muscle cells.
Caption: Standard workflow for an isoprenaline-induced cardiac stress study.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and effect evaluation of a stress cardiomyopathy mouse model induced by different doses of isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Test with Isoproterenol - AF-ABLATION [af-ablation.org]
- 6. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. radiology.wisc.edu [radiology.wisc.edu]
- 8. ahajournals.org [ahajournals.org]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Isosteviol prevents the development of isoprenaline-induced myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Light sensitivity and proper storage of Isoprenaline hydrochloride solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity, proper storage, and handling of Isoprenaline hydrochloride solutions to ensure experimental accuracy and reagent stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is highly susceptible to degradation from several factors. The primary causes are exposure to light (photooxidation), air (oxidation), and elevated temperatures.[1][2][3] The molecule's catechol structure makes it prone to oxidation, which is catalyzed by light, pH, and trace metals.[3] It also degrades in humid conditions and is unstable in alkaline solutions.[1][3]
Q2: How should I store the solid (powder) form of this compound?
A2: The solid, crystalline form of this compound is significantly more stable than its solutions. For long-term storage (≥ 4 years), it should be kept at -20°C.[4] Always store it in a tightly closed container to protect it from air and humidity.[1]
Q3: How should I prepare and store a stock solution?
A3: Stock solutions are typically prepared by dissolving the solid in an organic solvent like DMSO.[4] To minimize oxidation, the solvent should be purged with an inert gas (e.g., argon or nitrogen) before dissolving the compound.[4] Once prepared, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store sealed, away from light and moisture.[5]
Q4: For how long can I store a diluted aqueous solution for my experiments?
A4: It is strongly recommended that aqueous solutions be prepared fresh for each experiment and not stored for more than one day.[4] However, specific studies have demonstrated stability under controlled conditions. For instance, a 4 µg/mL solution in 0.9% sodium chloride, stored in amber UV light-blocking bags, was found to be stable for up to 90 days when refrigerated (3°C-5°C) or at room temperature (23°C-25°C).[6] Another study showed a 0.2 mg/mL solution was stable for 9 days at 5°C in glass vials or polypropylene (B1209903) syringes.[7] Stability is highly dependent on concentration, pH, and protection from light.
Q5: What are the visual signs of degradation in my this compound solution?
A5: A freshly prepared this compound solution should be clear and colorless.[1] A key sign of degradation is a change in color. Upon exposure to air and light, aqueous solutions may gradually turn pink, brown, or brownish-pink.[1][8] If you observe any color change or precipitation, the solution should be discarded.
Q6: Why is this compound so sensitive to light?
A6: this compound's sensitivity to light is due to its catechol chemical structure. It can directly absorb UV and visible light, which energizes the molecule into an excited state.[3] This leads to the generation of free radicals that react with oxygen, initiating a photooxidation cascade and degrading the compound.[3]
Q7: What specific measures should I take to protect my solutions from light?
A7: To protect solutions from light, always use light-resistant containers, such as amber-colored vials or tubes.[2] Alternatively, wrap standard containers in aluminum foil or use amber ultraviolet light-blocking bags.[6][9] When working with the solution, minimize its exposure to ambient light by performing manipulations in a shaded area or as quickly as possible.
Q8: What is the recommended pH for this compound solutions to ensure stability?
A8: The stability of this compound is pH-dependent. Experimental data shows that its stability is optimal in acidic conditions, specifically between pH 3.0 and 4.0.[3] Significant degradation has been observed in solutions with a pH of 5.0 or higher.[3]
Data on Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent/Vehicle | Storage Temperature | Maximum Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture.[1][4] |
| Stock Solution | DMSO or Dimethyl Formamide | -80°C | 6 months | Purge solvent with inert gas.[4] Aliquot to avoid freeze-thaw cycles.[5] |
| -20°C | 1 month | Store sealed and protected from light.[5] | ||
| Aqueous Solution | Aqueous Buffers (e.g., PBS) | Room Temperature | Not recommended for > 1 day | Prepare fresh daily for best results.[4] |
| Diluted Infusion | 0.9% Sodium Chloride | 3°C - 5°C or 23°C - 25°C | Up to 90 days | Must be stored in UV light-blocking bags. [6] |
| Syringes or Vials | 5°C | Up to 9 days | Aseptically prepared 0.2 mg/mL solution.[7] |
Table 2: Quantitative Stability Data of this compound Solutions
| Initial Concentration | Vehicle/Solvent | Storage Condition | Duration | % Remaining Concentration | Reference |
| 0.2 mg/mL | In polypropylene syringe | 5°C, protected from light | 8 days | 98.1% | [7] |
| 9 days | 93.1% | [7] | |||
| 0.2 mg/mL | In glass vial | 5°C, protected from light | 8 days | 98.9% | [7] |
| 9 days | 93.9% | [7] | |||
| 4 µg/mL | 0.9% NaCl in PVC bag | Room Temp (23-25°C) in UV-blocking bag | 90 days | >90% | [6] |
| 4 µg/mL | 0.9% NaCl in PVC bag | Refrigerated (3-5°C) in UV-blocking bag | 90 days | >90% | [6] |
Troubleshooting Guide
Problem: My Isoprenaline solution has turned pink/brown.
-
Likely Cause: The solution has undergone oxidation and/or photodegradation due to exposure to air and/or light.[1][8]
-
Solution: Discard the solution immediately. Prepare a fresh solution using deoxygenated solvent (if possible) and ensure it is fully protected from light at all times.
Problem: I am observing inconsistent or weaker-than-expected biological effects in my experiments.
-
Likely Cause: The this compound has degraded, leading to a lower effective concentration and reduced potency. This is likely due to improper storage (prolonged storage of aqueous solution, exposure to light, wrong temperature).
-
Solution: Follow the troubleshooting workflow below. The most reliable solution is to prepare a fresh aqueous solution from a properly stored solid or stock immediately before each experiment.
Experimental Protocols & Visualizations
Representative Protocol: HPLC Method for Stability Assessment
This protocol outlines a general method for quantifying Isoprenaline HCl and assessing its stability, based on established techniques.[10]
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a PDA (Photodiode Array) or UV detector is used.
-
Column: A C18 reverse-phase column (e.g., Phenomenex Luna) is suitable for separation.[10]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., Methanol) and an aqueous buffer (e.g., 0.1% Triethylamine, pH adjusted to 7.0) is effective. A common ratio is 20:80 (v/v) Methanol to buffer.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection: The analyte is monitored using a PDA detector at a wavelength of 279 nm.[10]
-
Procedure: a. Prepare a standard curve using known concentrations of Isoprenaline HCl (e.g., 10-60 µg/mL) to establish linearity.[10] b. Inject the initial (t=0) sample of the prepared solution to determine its starting concentration. c. Store the solution under the desired test conditions (e.g., refrigerated, room temperature, exposed to light, etc.). d. At specified time intervals, withdraw aliquots, dilute if necessary, and inject them into the HPLC system. e. Calculate the remaining concentration of Isoprenaline HCl by comparing its peak area to the standard curve. Stability is typically defined as retaining >90% of the initial concentration.[7]
Isoprenaline Signaling Pathway
Isoprenaline is a non-selective agonist for β-adrenergic receptors. Its binding initiates a G-protein-mediated signaling cascade that leads to the production of the second messenger, cyclic AMP (cAMP).
Experimental Workflow for Stability Testing
The following workflow illustrates the key steps in a typical forced degradation or stability study for an this compound solution.
References
- 1. cdn.who.int [cdn.who.int]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. (+-)-Isoproterenol hydrochloride | C11H18ClNO3 | CID 5807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jpsionline.com [jpsionline.com]
Validation & Comparative
Isoprenaline vs. Epinephrine: A Comparative Analysis of Their Effects on Cardiac Output
In the realm of cardiovascular research and clinical practice, catecholamines such as isoprenaline and epinephrine (B1671497) are pivotal in modulating cardiac function. Both are potent sympathomimetic amines that exert significant effects on cardiac output, yet their distinct mechanisms of action result in different hemodynamic profiles. This guide provides an objective comparison of the effects of isoprenaline and epinephrine on cardiac output, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways and experimental workflows.
Pharmacological Profiles at a Glance
Isoprenaline (also known as isoproterenol) is a synthetic catecholamine that acts as a non-selective β-adrenergic receptor agonist.[1] Its primary action is to stimulate both β1 and β2 receptors.[2] Stimulation of β1 receptors in the heart leads to increased heart rate (positive chronotropy) and contractility (positive inotropy).[2] The activation of β2 receptors results in the relaxation of smooth muscles in the bronchi, gastrointestinal tract, and uterus, as well as vasodilation in peripheral blood vessels.[2] This peripheral vasodilation typically leads to a decrease in systemic vascular resistance.
Epinephrine (also known as adrenaline) is an endogenous catecholamine that demonstrates affinity for both α and β-adrenergic receptors.[3] Its effects are dose-dependent.[2] At lower doses, β-adrenergic effects predominate, leading to an increased heart rate and contractility (β1) and vasodilation in skeletal muscles (β2). As the dosage increases, α1-adrenergic effects become more pronounced, causing widespread vasoconstriction and an increase in systemic vascular resistance.[2][3]
Comparative Hemodynamic Effects on Cardiac Output
Experimental studies have demonstrated distinct differences in the hemodynamic responses to isoprenaline and epinephrine. While both drugs can increase cardiac output, the underlying contributions of heart rate, stroke volume, and systemic vascular resistance vary significantly.
A study comparing the effects of intravenous infusions of adrenaline (10 µ g/min ) and isoprenaline (0.75 µ g/min ) in patients in the early post-operative period following aortic valve homograft replacement found that adrenaline produced a more significant change in stroke volume and arterial pulse pressure.[4] For any given increase in heart rate, adrenaline led to a greater increase in the cardiac index.[4] Conversely, isoprenaline did not cause an increase in systolic and pulse pressure.[4]
Another investigation in pregnant ewes revealed that isoprenaline administration resulted in a significant increase in cardiac output.[5] In contrast, epinephrine was associated with a more pronounced and prolonged reduction in uterine blood flow.[5]
The following table summarizes the typical hemodynamic effects of isoprenaline and epinephrine based on their receptor activity.
| Hemodynamic Parameter | Isoprenaline | Epinephrine |
| Cardiac Output | Markedly Increased | Increased |
| Heart Rate | Markedly Increased | Increased |
| Stroke Volume | Increased or Unchanged | Increased |
| Systemic Vascular Resistance | Decreased | Dose-dependent (decreased at low doses, increased at high doses) |
| Mean Arterial Pressure | Decreased or Unchanged | Increased (especially at high doses) |
Signaling Pathways
The differential effects of isoprenaline and epinephrine on cardiac output are rooted in their interactions with adrenergic receptors and the subsequent intracellular signaling cascades.
Experimental Protocols
To quantitatively assess and compare the effects of isoprenaline and epinephrine on cardiac output, a rigorous experimental protocol is essential. The following outlines a typical methodology used in such studies.
Objective: To compare the hemodynamic effects, including cardiac output, heart rate, stroke volume, and systemic vascular resistance, of intravenous isoprenaline and epinephrine infusions in an animal model.
1. Animal Preparation:
-
Subjects: Adult mongrel dogs or similar large animal models are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., pentobarbital).
-
Instrumentation:
-
A thermistor-tipped catheter (Swan-Ganz) is inserted into the pulmonary artery via a peripheral vein for the measurement of cardiac output by thermodilution.[6]
-
An arterial line is placed for continuous monitoring of blood pressure.[7]
-
ECG leads are attached for continuous heart rate monitoring.[8]
-
Catheters are placed for the intravenous administration of drugs and fluids.
-
2. Hemodynamic Measurements:
-
Cardiac Output (CO): Measured using the thermodilution technique. A known volume of cold saline is injected into the right atrium, and the change in blood temperature is measured in the pulmonary artery.[6]
-
Heart Rate (HR): Determined from the continuous ECG recording.
-
Mean Arterial Pressure (MAP): Measured directly from the arterial line.
-
Central Venous Pressure (CVP): Measured from a port on the pulmonary artery catheter.
-
Stroke Volume (SV): Calculated as CO / HR.
-
Systemic Vascular Resistance (SVR): Calculated as (MAP - CVP) / CO.[9]
3. Drug Administration:
-
Isoprenaline and epinephrine solutions are prepared at known concentrations.
-
The drugs are administered as a continuous intravenous infusion using a calibrated infusion pump to ensure precise dosing.[10]
-
A randomized crossover design is often employed, where each animal receives both drugs at different times, with a washout period in between to allow hemodynamic parameters to return to baseline.
4. Data Collection and Analysis:
-
Baseline hemodynamic measurements are recorded before drug administration.
-
During the infusion of each drug, hemodynamic parameters are recorded at regular intervals.
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of the two drugs.
Conclusion
References
- 1. Inotropes and vasopressors | Anesthesia Key [aneskey.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Comparison of haemodynamic effects of intravenous isoprenaline and adrenaline after aortic valvar homograft replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic effects of intravenous isoproterenol versus epinephrine in the chronic maternal-fetal sheep preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic monitoring - Surgical Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hemodynamic Monitoring of the Critically Ill Patient | GLOWM [glowm.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Hemodynamic effects of isoproterenol and norepinephrine in acute cardiac tamponade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. regionsems.com [regionsems.com]
A Comparative Analysis of Isoprenaline's Beta-1 and Beta-2 Adrenergic Effects
For Researchers, Scientists, and Drug Development Professionals
Isoprenaline, a synthetic catecholamine, serves as a non-selective agonist for both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] Its dual agonism elicits distinct and significant physiological responses, primarily impacting the cardiovascular and respiratory systems. This guide provides an objective comparison of Isoprenaline's effects on these two receptor subtypes, supported by quantitative experimental data and detailed methodologies.
Receptor Binding Affinity and Potency
Isoprenaline exhibits a high affinity for both β1 and β2 adrenergic receptors. However, studies have demonstrated a slightly greater potency for the β2 receptor in stimulating adenylyl cyclase.[3] The binding affinity (Ki) and potency (EC50) of Isoprenaline for these receptors are summarized below.
| Parameter | Receptor Subtype | Value | Cell Type/Tissue | Reference |
| Binding Affinity (Ki) | β1-Adrenergic Receptor | ~61.7 nM | Mammalian Fibroblast (CHW-1102) | [3] |
| β2-Adrenergic Receptor | ~11.8 nM | Mammalian Fibroblast (CHW-1102) | [3] | |
| Potency (EC50) for cAMP Accumulation | β1-Adrenergic Receptor | ~191 nM | Mammalian Fibroblast (CHW-1102) | [3] |
| β2-Adrenergic Receptor | ~52.3 nM | Mammalian Fibroblast (CHW-1102) | [3] | |
| β2-Adrenergic Receptor | ~80 nM | Human Airway Smooth Muscle | [4] |
Downstream Signaling Pathways
Upon binding to either β1 or β2 adrenergic receptors, Isoprenaline initiates a canonical signaling cascade mediated by the stimulatory G protein (Gs). This pathway leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the ultimate physiological response.[1][2]
Caption: Isoprenaline-induced Gs protein signaling pathway.
Comparative Physiological Effects
The downstream effects of PKA activation diverge significantly depending on the receptor subtype and the tissue in which it is expressed.
Beta-1 Adrenergic Effects: Cardiac Stimulation
Primarily located in the heart, β1 adrenergic receptors mediate Isoprenaline's potent cardiac stimulatory effects.[5] Activation of these receptors leads to:
-
Positive Inotropy (Increased Contractility): PKA phosphorylates L-type calcium channels, increasing calcium influx and enhancing the force of contraction.[2]
-
Positive Chronotropy (Increased Heart Rate): PKA enhances the pacemaker current in the sinoatrial node.
-
Positive Dromotropy (Increased Conduction Velocity): PKA facilitates conduction through the atrioventricular node.
-
Positive Lusitropy (Increased Relaxation Rate): PKA phosphorylates phospholamban, which increases the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to faster calcium reuptake and quicker relaxation.
| Experimental Model | Isoprenaline Concentration | Observed Effect | Reference |
| Isolated Rat Left Atrial Preparations | 1 µM | ~150% increase in force of contraction from baseline | [6] |
| Isolated Rat Right Atrial Preparations | 1 µM | ~100% increase in beating rate from baseline | [6] |
Beta-2 Adrenergic Effects: Smooth Muscle Relaxation
Beta-2 adrenergic receptors are predominantly found in smooth muscle tissues, such as those in the bronchi, gastrointestinal tract, and uterus.[5] Isoprenaline's activation of β2 receptors leads to smooth muscle relaxation through several mechanisms:
-
PKA-mediated phosphorylation and inhibition of myosin light chain kinase (MLCK), which is necessary for muscle contraction.
-
PKA-mediated opening of large-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization and relaxation.[7]
-
Decreased intracellular calcium concentrations.
| Experimental Model | Isoprenaline Concentration | Observed Effect | Reference |
| Pre-contracted Rat Bronchial Strips | 10⁻⁷ M | ~50% relaxation | [7] |
| Pre-contracted Guinea Pig Taenia Caecum | 10⁻⁷ M | ~80% relaxation | [8] |
| Pre-contracted Bovine Tracheal Smooth Muscle | 10⁻⁷ M | ~50% relaxation of contractile force | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer.[10]
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-cyanopindolol), and varying concentrations of unlabeled Isoprenaline. For non-specific binding control wells, add a high concentration of a non-radiolabeled antagonist.[10]
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of Isoprenaline and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[11]
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cAMP.
Protocol:
-
Cell Preparation: Seed cells expressing the β1 or β2 adrenergic receptor into a multi-well plate and allow them to adhere overnight.[12]
-
Agonist Stimulation: Wash the cells and add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of Isoprenaline to the wells and incubate for a defined period.[12][13]
-
Cell Lysis and cAMP Detection: Lyse the cells to release intracellular cAMP. Measure the cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[14]
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw assay signal to cAMP concentration. Plot the cAMP concentration as a function of the log concentration of Isoprenaline and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[12]
Isolated Heart Muscle Contraction (Langendorff Preparation)
This ex vivo technique allows for the study of cardiac contractile function in a controlled environment.[15]
Protocol:
-
Heart Excision and Cannulation: Anesthetize an animal (e.g., a rat) and perform a thoracotomy to expose the heart. Excise the heart and immediately place it in ice-cold cardioplegic solution. Cannulate the aorta onto the Langendorff apparatus for retrograde perfusion with an oxygenated Krebs-Henseleit buffer.[16][17]
-
Stabilization: Allow the heart to stabilize for a baseline period, monitoring parameters such as heart rate and left ventricular developed pressure (LVDP) via an intraventricular balloon.[16]
-
Isoprenaline Perfusion: Introduce Isoprenaline into the perfusate at increasing concentrations.
-
Data Acquisition and Analysis: Continuously record cardiac function parameters. Analyze the data to generate dose-response curves for Isoprenaline's effects on heart rate and contractility.[6]
Airway Smooth Muscle Relaxation Assay
This in vitro assay measures the relaxant effect of a compound on pre-contracted airway smooth muscle.
Protocol:
-
Tissue Preparation: Isolate tracheal rings from an animal (e.g., a guinea pig) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with carbogen.[18]
-
Contraction: Induce a stable contraction of the tracheal rings using a contractile agent such as acetylcholine (B1216132) or methacholine.[7]
-
Isoprenaline Addition: Once a stable contraction is achieved, add Isoprenaline to the organ bath in a cumulative concentration-dependent manner.
-
Data Recording and Analysis: Record the isometric tension of the muscle strips. Express the relaxation at each Isoprenaline concentration as a percentage of the initial induced contraction. Plot the relaxation percentage against the log concentration of Isoprenaline to determine the EC50 value.[19]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta blocker - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Isoprenaline and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 17. benchchem.com [benchchem.com]
- 18. The extraneuronal O-methylation of 3H-(+)isoprenaline by guinea-pig tracheal rings in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Isoprenaline Hydrochloride and Dobutamine for Inotropic Support
For researchers and drug development professionals navigating the landscape of inotropic agents, understanding the nuanced differences between isoprenaline hydrochloride and dobutamine (B195870) is critical for selecting the appropriate tool for cardiac support studies. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
At a Glance: Key Hemodynamic and Receptor Activity Differences
Isoprenaline and dobutamine, while both potent inotropic agents, exhibit distinct profiles in their interaction with adrenergic receptors and their resulting hemodynamic effects. Isoprenaline is a non-selective β-adrenergic agonist, whereas dobutamine is a synthetic catecholamine with a more complex and relatively β1-selective action.
| Parameter | This compound | Dobutamine |
| Primary Receptor Affinity | Non-selective β1 and β2 agonist[1] | Primarily β1 agonist, with mild β2 and α1 effects[2] |
| Inotropic Effect | Strong | Strong[3] |
| Chronotropic Effect | Marked increase in heart rate[4][5] | Milder increase in heart rate compared to isoprenaline[2][3] |
| Effect on Blood Pressure | Can cause a decrease in mean arterial pressure due to β2-mediated vasodilation[3][6] | Generally maintains or slightly increases mean arterial pressure[3][7][8] |
| Effect on Peripheral Vascular Resistance | Significant decrease[3][7][8] | Minimal to slight decrease[5] |
| Arrhythmogenic Potential | Higher potential for arrhythmias[9] | Lower arrhythmogenic potential compared to isoprenaline[10][11] |
Signaling Pathways and Mechanism of Action
The distinct effects of isoprenaline and dobutamine stem from their differential activation of adrenergic receptor subtypes and the subsequent intracellular signaling cascades.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. litfl.com [litfl.com]
- 3. Comparative haemodynamic effects of dobutamine and isoproterenol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.co.za [journals.co.za]
- 5. Dobutamine, isoprenaline and dopamine in patients after open heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative hemodynamic effects of isoproterenol, dopamine, and dobutamine in the newborn dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of cardiovascular effects of dobutamine and isoprenaline after open heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heart.bmj.com [heart.bmj.com]
- 9. Comparison of the Arrhythmogenic Actions of (-)-Isoprenaline, Dobutamine and the selective beta 1-adrenoceptor agonist, (+/-)-(1-[3',4'-dihydroxyphenoxy] -2-hydroxy-[3",4"-dimethoxy phenethylamino]-propane)-oxalate (Ro 363) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative cardiovascular toxicity in dogs given inotropic agents by continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isoprenaline-Induced Cardiac Hypertrophy Models: Validation and Comparison
For researchers, scientists, and drug development professionals, the isoprenaline-induced model of cardiac hypertrophy is a well-established and reliable tool for studying the mechanisms of heart muscle growth and for testing the efficacy of novel therapeutic agents. This guide provides a comprehensive overview of the validation of this model, including detailed experimental protocols, comparative data, and insights into the underlying signaling pathways.
The isoprenaline model mimics the effects of chronic sympathetic nervous system stimulation on the heart, a key factor in the development of pathological cardiac hypertrophy. Isoprenaline, a non-selective β-adrenergic agonist, induces an increase in heart rate and contractility, leading to a cascade of cellular and molecular events that culminate in an enlarged heart muscle.[1] This guide will delve into the critical parameters for validating this model and compare it with other available alternatives.
Quantitative Comparison of Isoprenaline-Induced Cardiac Hypertrophy Models
The following tables summarize key quantitative data from various studies utilizing the isoprenaline-induced cardiac hypertrophy model. These data highlight the expected changes in physiological and molecular markers, providing a benchmark for researchers to validate their own experimental outcomes.
Table 1: In Vivo Validation Parameters for Isoprenaline-Induced Cardiac Hypertrophy in Rodents
| Parameter | Species | Isoprenaline Dose & Duration | Administration Route | Expected Outcome (vs. Control) | Reference |
| Heart Weight / Body Weight (HW/BW) Ratio | Rat | 5 mg/kg/day for 7 days | Subcutaneous Injection | Significant Increase | [2] |
| Heart Weight / Body Weight (HW/BW) Ratio | Rat | 5 mg/kg/day for 30 days | Intraperitoneal Injection | Significant Increase | [3] |
| Heart Weight / Body Weight (HW/BW) Ratio | Mouse | 2, 4, 10 mg/kg/day for 14 days | Subcutaneous Injection & Mini-Pump | Dose-dependent Increase | [1] |
| Left Ventricular Mass (echocardiography) | Rat | 5 mg/kg/day for 30 days | Intraperitoneal Injection | ~33% Increase | [3] |
| Cardiomyocyte Cross-Sectional Area | Rat | 5 mg/kg/day for 30 days | Intraperitoneal Injection | Significant Increase | [3] |
| Cardiomyocyte Cross-Sectional Area | Mouse | 7.5 mg/kg/day for 2 weeks | Subcutaneous Injection | Significant Increase | [4] |
Table 2: Molecular Markers of Cardiac Hypertrophy
| Marker | Model System | Isoprenaline Treatment | Expected Change in Expression | Reference |
| Atrial Natriuretic Peptide (ANP) | Mouse Heart | 7.5 mg/kg/day for 2 weeks (subcutaneous) | Upregulation | [4] |
| Brain Natriuretic Peptide (BNP) | Mouse Heart | 7.5 mg/kg/day for 2 weeks (subcutaneous) | Upregulation | [4] |
| Beta-Myosin Heavy Chain (β-MHC) | Mouse Heart | 7.5 mg/kg/day for 2 weeks (subcutaneous) | Upregulation | [4] |
| ANP, BNP, β-MHC | H9c2 cells | 10 µM for 24 hours | Upregulation | [5] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for inducing cardiac hypertrophy using isoprenaline in both in vivo and in vitro models.
In Vivo Model: Isoprenaline Administration in Rodents
This protocol is a synthesis of commonly used methods for inducing cardiac hypertrophy in rats and mice.[1][2][3][4]
Materials:
-
Isoprenaline hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., Wistar rats, C57BL/6 mice)
-
Syringes and needles for injection or osmotic mini-pumps
Procedure:
-
Animal Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Isoprenaline Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 5 mg/mL for a 5 mg/kg dose in a 200g rat receiving a 0.2 mL injection). Prepare fresh solutions daily.
-
Administration:
-
Subcutaneous Injection: Administer isoprenaline via subcutaneous injection once daily for the desired duration (e.g., 7 to 30 days). Common dosages range from 5 to 30 mg/kg/day.[2][6]
-
Subcutaneous Mini-Pump: For continuous administration, implant osmotic mini-pumps filled with the appropriate concentration of isoprenaline subcutaneously. This method provides a more sustained and stable delivery of the drug.[1][5]
-
-
Control Group: Administer vehicle (sterile saline) to the control group using the same volume, route, and frequency as the isoprenaline-treated group.
-
Monitoring: Monitor animals daily for any signs of distress. Body weight should be recorded regularly.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect hearts for analysis.
-
Gravimetric Analysis: Weigh the whole heart and the ventricles. Calculate the heart weight to body weight ratio (HW/BW) and left ventricular weight to body weight ratio (LVW/BW).
-
Histological Analysis: Fix heart tissue in 10% neutral buffered formalin, embed in paraffin, and section for staining (e.g., Hematoxylin and Eosin for cardiomyocyte size, Masson's trichrome for fibrosis).
-
Molecular Analysis: Snap-freeze heart tissue in liquid nitrogen and store at -80°C for subsequent RNA or protein extraction to analyze hypertrophic marker expression (e.g., qRT-PCR for ANP, BNP, β-MHC; Western blot for signaling proteins).[1]
-
In Vitro Model: Isoprenaline Treatment of Cardiomyocytes
This protocol is suitable for studying the direct cellular effects of isoprenaline on cardiomyocytes.[5]
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or a cardiomyocyte cell line (e.g., H9c2)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture cardiomyocytes in appropriate culture dishes until they reach the desired confluency. For primary cells, a period of serum starvation (e.g., 0.5-1% FBS) for 24 hours is often used to synchronize cells before treatment.
-
Isoprenaline Treatment: Prepare a stock solution of isoprenaline in sterile water or PBS. Dilute the stock solution in culture medium to the final desired concentration (typically 1-10 µM).
-
Incubation: Replace the culture medium with the isoprenaline-containing medium and incubate for the desired duration (e.g., 24-48 hours).
-
Control Group: Treat the control group with vehicle (e.g., sterile water or PBS) in the culture medium.
-
Endpoint Analysis:
-
Cell Size Measurement: Fix cells and stain with a fluorescent dye (e.g., phalloidin (B8060827) to visualize actin filaments). Capture images using fluorescence microscopy and measure the cell surface area using image analysis software.
-
Molecular Analysis: Lyse cells to extract RNA or protein for the analysis of hypertrophic markers and signaling pathways as described for the in vivo model.
-
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying isoprenaline-induced cardiac hypertrophy is crucial for interpreting experimental results and identifying potential therapeutic targets.
Caption: Signaling pathway of isoprenaline-induced cardiac hypertrophy.
A typical experimental workflow for validating the isoprenaline-induced cardiac hypertrophy model is outlined below.
Caption: Experimental workflow for model validation.
Comparison with Alternative Models
While the isoprenaline model is widely used, it is important to consider its advantages and limitations in the context of other available models of cardiac hypertrophy.
-
Transverse Aortic Constriction (TAC): This surgical model induces pressure-overload hypertrophy by constricting the aorta.[7] It more closely mimics the mechanical stress that leads to hypertrophy in conditions like hypertension and aortic stenosis. However, it is a more invasive and technically demanding procedure than isoprenaline administration.
-
Angiotensin II Infusion: This model uses continuous infusion of angiotensin II to induce hypertension and subsequent cardiac hypertrophy. It specifically activates the renin-angiotensin system, another critical pathway in cardiac remodeling.[8]
-
Genetic Models: Genetically engineered animal models, such as those with mutations in sarcomeric proteins, can replicate specific human genetic cardiomyopathies.[9] These models are invaluable for studying the direct consequences of specific gene mutations but may not be suitable for general screening of anti-hypertrophic compounds.
References
- 1. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Wogonin Attenuates Isoprenaline-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring in vivo and in vitro models for heart failure with biomarker insights: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Comparative analysis of Isoprenaline and norepinephrine on blood pressure
A Comparative Analysis of Isoprenaline and Norepinephrine (B1679862) on Blood Pressure
This guide provides a detailed comparison of the pharmacological effects of isoprenaline and norepinephrine on blood pressure, intended for researchers, scientists, and drug development professionals. The analysis is supported by experimental data, detailed methodologies, and visualizations of the underlying physiological mechanisms.
Introduction
Isoprenaline (also known as isoproterenol) and norepinephrine (noradrenaline) are both catecholamines that exert significant effects on the cardiovascular system by interacting with adrenergic receptors.[1][2] However, their distinct receptor selectivity profiles lead to markedly different outcomes on blood pressure. Isoprenaline is a non-selective β-adrenergic receptor agonist, while norepinephrine primarily targets α- and β1-adrenergic receptors.[1][3] This fundamental difference in their mechanism of action is crucial for their respective therapeutic applications and toxicological profiles.
Mechanism of Action and Signaling Pathways
Isoprenaline: As a non-selective agonist of both β1 and β2-adrenergic receptors, isoprenaline's cardiovascular effects are twofold.[1][4]
-
β1-Adrenergic Receptor Stimulation: Primarily located in the heart, activation of β1 receptors leads to a positive chronotropic (increased heart rate) and inotropic (increased contractility) effect.[4][5] This results in an overall increase in cardiac output, which tends to raise systolic blood pressure.[1]
-
β2-Adrenergic Receptor Stimulation: Found in the smooth muscle of various tissues, including the arterioles of skeletal muscle, β2 receptor activation causes vasodilation.[6][7] This leads to a significant decrease in total peripheral resistance and a subsequent fall in diastolic blood pressure.[1][5]
The net effect on mean arterial pressure (MAP) is typically a decrease, as the potent vasodilation from β2 stimulation often outweighs the increase in cardiac output from β1 stimulation.[1][8]
Norepinephrine: This catecholamine acts as a potent agonist at α1, α2, and β1-adrenergic receptors, with very low affinity for β2 receptors.[2][3]
-
α1-Adrenergic Receptor Stimulation: Norepinephrine's dominant effect is potent vasoconstriction of arterioles in the skin, kidneys, and viscera through its action on α1 receptors located on vascular smooth muscle.[3][6] This leads to a substantial increase in total peripheral resistance.
-
β1-Adrenergic Receptor Stimulation: Similar to isoprenaline, norepinephrine increases heart rate and contractility via β1 receptors.[3] However, the pronounced increase in blood pressure often triggers a compensatory baroreceptor reflex, which increases vagal tone and leads to a slowing of the heart rate (reflex bradycardia), frequently masking the direct stimulatory cardiac effects.[6]
The powerful vasoconstriction mediated by α1 receptors is the primary driver of norepinephrine's effect on blood pressure, resulting in a significant increase in systolic, diastolic, and mean arterial pressure.[6]
Signaling Pathway Diagrams
Comparative Effects on Blood Pressure: Experimental Data
The following table summarizes the typical effects of intravenously administered Isoprenaline and Norepinephrine on key cardiovascular parameters based on experimental findings.
| Parameter | Isoprenaline Effect | Norepinephrine Effect | Primary Receptor(s) Involved |
| Systolic Blood Pressure | Increase or No Change[1][8] | Significant Increase[6] | Iso: β1; NE: α1, β1 |
| Diastolic Blood Pressure | Significant Decrease[1][5] | Significant Increase[6] | Iso: β2; NE: α1 |
| Mean Arterial Pressure | Decrease[1][8][9] | Significant Increase[6][10] | Iso: β2 > β1; NE: α1 |
| Heart Rate | Significant Increase[1][9] | Decrease (reflex) or Slight Increase[6] | Iso: β1; NE: β1 + Baroreflex |
| Total Peripheral Resistance | Significant Decrease[5][8] | Significant Increase[6] | Iso: β2; NE: α1 |
| Cardiac Output | Significant Increase[1][11] | No Change or Decrease[11] | Iso: β1; NE: β1 + ↑Afterload |
Experimental Protocols
The evaluation of cardiovascular drugs like isoprenaline and norepinephrine typically involves in vivo studies in animal models. A generalized protocol is outlined below.
1. Animal Model Selection:
-
Common models include rats, cats, and dogs.[9][10][11][12] The choice depends on the specific research question and the desired physiological relevance to humans.
2. Anesthesia and Surgical Preparation:
-
Animals are anesthetized to prevent pain and distress.[9][11][12]
-
A catheter is surgically placed in a major artery (e.g., femoral or carotid artery) for direct and continuous blood pressure monitoring.[13][14]
-
A separate catheter is placed in a major vein (e.g., jugular or femoral vein) for intravenous drug administration.[5][15]
3. Baseline Measurement:
-
After a stabilization period, baseline cardiovascular parameters, including systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate, are recorded continuously.[16]
4. Drug Administration:
-
Isoprenaline or norepinephrine is administered intravenously, either as a bolus injection or a continuous infusion.[5][11]
-
Dose-response studies, where multiple, increasing doses of the drug are administered, are frequently performed to characterize the potency and efficacy of the compound.[9][17]
5. Data Acquisition and Analysis:
-
Blood pressure and heart rate are recorded throughout the experiment using a pressure transducer connected to a data acquisition system.
-
The data is analyzed to determine the peak change from baseline and the duration of the effect for each dose.
-
Statistical analysis is performed to compare the effects of the different drugs and doses.
Experimental Workflow Diagram
Conclusion
The contrasting effects of isoprenaline and norepinephrine on blood pressure are a direct consequence of their differential affinities for adrenergic receptor subtypes. Isoprenaline's non-selective β-agonism leads to increased cardiac output but a dominant, vasodilation-induced drop in mean arterial pressure.[1] In contrast, norepinephrine's potent α1-agonist activity causes widespread vasoconstriction, leading to a robust increase in systolic, diastolic, and mean arterial pressure, which often overrides its direct cardiac stimulatory effects due to the baroreceptor reflex.[6] Understanding these distinct hemodynamic profiles is fundamental for the clinical application of these agents and for the development of novel cardiovascular drugs.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 6. brainkart.com [brainkart.com]
- 7. Effects of β-adrenergic receptor agonists on drinking and arterial blood pressure in young and old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. researchgate.net [researchgate.net]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 11. Hemodynamic effects of isoproterenol and norepinephrine in acute cardiac tamponade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects on blood pressure of noradrenaline and isoprenaline administered into the third ventricle of the brain of anaesthetized and conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Alpha-Adrenergic Mechanisms in the Cardiovascular Hyperreactivity to Norepinephrine-Infusion in Essential Hypertension [frontiersin.org]
- 15. Beta-adrenergic receptor responsiveness to isoprenaline in humans: concentration-effect, as compared with dose-effect evaluation and influence of autonomic reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 17. fda.gov [fda.gov]
A Comparative Analysis of Receptor Binding Affinity: Isoprenaline vs. Salbutamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of two key beta-adrenergic agonists: Isoprenaline and Salbutamol. The information presented is supported by experimental data to offer an objective analysis of their performance at β1 and β2 adrenergic receptors, crucial targets in cardiovascular and respiratory medicine.
Executive Summary
Isoprenaline is a non-selective agonist, exhibiting high affinity for both β1 and β2 adrenergic receptors. In contrast, Salbutamol (also known as albuterol) is a selective β2 adrenergic receptor agonist, demonstrating a significantly higher affinity for the β2 subtype over the β1 subtype. This selectivity is a key determinant of their differing therapeutic applications and side-effect profiles.
Quantitative Comparison of Binding Affinities
The binding affinities of Isoprenaline and Salbutamol for β1 and β2 adrenergic receptors are typically determined through radioligand binding assays. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Subtype | pKi | Ki (nM) | Selectivity (β2 vs. β1) |
| Isoprenaline | β1-adrenergic | 6.5 | ~316 | ~0.5-fold |
| β2-adrenergic | 5.8 | ~1585 | ||
| Salbutamol | β1-adrenergic | 5.0 | ~10,000 | ~29-fold[1] |
| β2-adrenergic | 6.4 | ~398 |
Note: pKi values were obtained from studies on human receptors. Ki values are calculated from pKi (Ki = 10^(-pKi) * 10^9). The selectivity is calculated as the ratio of Ki(β1) / Ki(β2).
Signaling Pathways
Upon binding to β-adrenergic receptors, both Isoprenaline and Salbutamol activate a Gs protein-coupled signaling cascade. This pathway is fundamental to their physiological effects.
References
The Researcher's Guide to Adrenergic Agonists: Isoprenaline vs. Adrenaline in Cardiac Assays
In the realm of cardiovascular research, the choice of adrenergic agonist is a critical determinant of experimental outcomes. Both isoprenaline and adrenaline are potent catecholamines that elicit profound effects on cardiac function, yet their distinct pharmacological profiles make them suitable for different applications. This guide provides a comprehensive comparison of isoprenaline and adrenaline, offering researchers the rationale and data necessary to select the appropriate agonist for their specific cardiac assays.
At a Glance: Key Differences
The primary distinction between isoprenaline and adrenaline lies in their receptor selectivity. Isoprenaline is a non-selective β-adrenergic receptor agonist, exhibiting high affinity for both β1 and β2 receptors. In contrast, adrenaline is a non-selective agonist of all adrenergic receptors, including α1, α2, β1, and β2 subtypes. This broader receptor activity of adrenaline results in more complex physiological responses compared to the purely β-adrenergic effects of isoprenaline.
Performance in Key Cardiac Assays: A Comparative Analysis
The differential receptor pharmacology of isoprenaline and adrenaline dictates their utility in various experimental settings.
Cardiac Contractility and Inotropic Studies
In assays assessing myocardial contractility, such as those employing isolated cardiomyocytes or Langendorff-perfused hearts, isoprenaline is often the preferred positive control. Its exclusive action on β-receptors provides a direct and uncomplicated measure of β-adrenergic-mediated inotropy. The signaling cascade initiated by isoprenaline is straightforward: β1-receptor activation leads to increased intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, resulting in enhanced calcium influx and myofilament sensitivity, ultimately boosting contractile force.
Adrenaline also induces a positive inotropic effect through β1-receptor stimulation. However, its concurrent activation of α1-adrenoceptors can introduce confounding variables. α1-receptor stimulation in cardiomyocytes activates the phospholipase C (PLC) pathway, leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] This can modulate intracellular calcium levels and myofilament sensitivity, potentially complicating the interpretation of results aimed at dissecting pure β-adrenergic responses.
Electrophysiology and Arrhythmia Induction
Both agonists are utilized in electrophysiological studies to investigate their effects on cardiac action potentials and to induce arrhythmias. Isoprenaline's potent chronotropic (heart rate) and dromotropic (conduction velocity) effects, mediated by β1-receptors, make it a reliable agent for inducing supraventricular and ventricular tachycardias in experimental models.
Adrenaline's arrhythmogenic potential is also significant, but its actions are more complex. In addition to its β1-mediated effects, adrenaline's α1-receptor activation can contribute to arrhythmogenesis by altering intracellular calcium handling. In some studies, isoprenaline has been shown to be a more effective agent for inducing certain types of arrhythmias compared to adrenaline.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters comparing the effects of isoprenaline and adrenaline in cardiac preparations.
Table 1: Comparative Efficacy in Arrhythmia Induction
| Parameter | Isoprenaline | Adrenaline | Reference |
| AVNRT Induction Efficacy | 90% | 81.5% | [4] |
| VT Induction Rate (in the presence of antiarrhythmic drugs) | 59% | Lower than Isoprenaline | [4] |
Table 2: Hemodynamic Effects in Humans
| Parameter | Isoprenaline (0.75 µ g/min ) | Adrenaline (10 µ g/min ) | Reference |
| Change in Stroke Volume | Less pronounced | Greater change | [5] |
| Change in Arterial Pulse Pressure | No increase | Greater change | [5] |
| Cardiac Index (for a given rise in heart rate) | Lower increase | Greater increase | [5] |
Table 3: In Vitro Potency on Isolated Cardiomyocytes
| Parameter | Isoprenaline | Adrenaline | Reference |
| EC50 for Contraction Amplitude (Rabbit) | 12.8 nM | Not specified | [6] |
| EC50 for Contraction Amplitude (Rat) | 3.81 nM | Not specified | [6] |
Signaling Pathways Visualized
The distinct signaling cascades activated by isoprenaline and adrenaline are depicted below.
Caption: Isoprenaline signaling cascade in cardiomyocytes.
Caption: Adrenaline's dual signaling pathways in cardiomyocytes.
Experimental Protocols
Isolated Adult Cardiomyocyte Contractility Assay
Objective: To compare the inotropic effects of isoprenaline and adrenaline on isolated adult cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from an adult rat or rabbit heart using a Langendorff perfusion system with collagenase digestion.[6][7]
-
Cell Selection: Select viable, rod-shaped cardiomyocytes with clear striations for experimentation.
-
Perfusion: Place the isolated cardiomyocytes in a perfusion chamber on an inverted microscope stage and superfuse with a physiological salt solution (e.g., Tyrode's solution) at 37°C.
-
Stimulation: Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 1 Hz) to elicit contractions.
-
Baseline Recording: Record baseline contractile parameters, including shortening amplitude, and velocities of shortening and relengthening, using a video-edge detection system or a similar method.
-
Drug Application:
-
Prepare stock solutions of isoprenaline and adrenaline.
-
Generate cumulative concentration-response curves by adding increasing concentrations of either isoprenaline (e.g., 10⁻¹⁰ to 10⁻⁵ M) or adrenaline (e.g., 10⁻⁹ to 10⁻⁴ M) to the superfusion solution.
-
Allow the response to stabilize at each concentration before proceeding to the next.
-
-
Data Analysis:
-
Measure the change in contractile parameters from baseline for each drug concentration.
-
Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) and maximal response (Emax) for both agonists.
-
Caption: Workflow for cardiomyocyte contractility assay.
Langendorff-Perfused Isolated Heart Assay
Objective: To assess and compare the effects of isoprenaline and adrenaline on the contractility and heart rate of an intact isolated heart.
Methodology:
-
Heart Isolation: Excise the heart from an anesthetized small mammal (e.g., rat, guinea pig) and immediately cannulate the aorta.[8][9]
-
Retrograde Perfusion: Mount the heart on a Langendorff apparatus and initiate retrograde perfusion with a warmed (37°C), oxygenated Krebs-Henseleit solution.[8]
-
Instrumentation:
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Place electrodes on the epicardial surface to record an electrocardiogram (ECG) for heart rate determination.
-
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady baseline of left ventricular developed pressure (LVDP) and heart rate is achieved.
-
Drug Administration:
-
Infuse isoprenaline or adrenaline into the perfusion line at increasing concentrations to generate dose-response curves.
-
Typical concentration ranges are 10⁻⁹ to 10⁻⁶ M for isoprenaline and 10⁻⁸ to 10⁻⁵ M for adrenaline.
-
-
Data Acquisition: Continuously record LVDP, heart rate, and coronary flow throughout the experiment.
-
Data Analysis:
-
Calculate the percentage change in LVDP and heart rate from baseline for each drug concentration.
-
Construct dose-response curves and determine the potency (EC50) and efficacy (Emax) for both agonists.
-
References
- 1. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of haemodynamic effects of intravenous isoprenaline and adrenaline after aortic valvar homograft replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contractile responses of isolated adult rat and rabbit cardiac myocytes to isoproterenol and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Isoprenaline with other Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isoprenaline's performance against other key adrenergic agonists. The data presented herein is compiled from various experimental sources to offer a comprehensive overview of their binding affinities, potencies, and the signaling pathways they modulate.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of an agonist for its receptor is a critical determinant of its pharmacological profile. The inhibition constant (Kᵢ) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the Kᵢ values for Isoprenaline and other common adrenergic agonists across various adrenergic receptor subtypes.
| Agonist | α₁-Adrenergic Receptor (Kᵢ, nM) | α₂-Adrenergic Receptor (Kᵢ, nM) | β₁-Adrenergic Receptor (Kᵢ, nM) | β₂-Adrenergic Receptor (Kᵢ, nM) | β₃-Adrenergic Receptor (Kᵢ, nM) |
| Isoprenaline | >10,000 | >10,000 | 49.5 | 0.7 | 611 |
| Epinephrine (B1671497) | 330 | 56 | 740 | ~300-500 | Data not available |
| Norepinephrine (B1679862) | 330 | 56 | 740 | ~5000-10000 | Data not available |
| Salbutamol (B1663637) | Data not available | Data not available | ~20,000 | ~100-200 | Data not available |
| Dobutamine (B195870) | 371 (for (+)-enantiomer) | Data not available | ~10-50 | Data not available | Data not available |
Note: Data is compiled from multiple sources and experimental conditions may vary. The values for Salbutamol and Dobutamine are estimations based on their known selectivities.
Comparative Analysis of Agonist Potency
The potency of an agonist is measured by its half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximal response. A lower EC₅₀ value indicates higher potency. The following table compares the EC₅₀ values of Isoprenaline and other adrenergic agonists in functional assays, primarily measuring cyclic AMP (cAMP) accumulation.
| Agonist | β₁-Adrenergic Receptor (EC₅₀, nM) | β₂-Adrenergic Receptor (EC₅₀, nM) | β₃-Adrenergic Receptor (EC₅₀, nM) |
| Isoprenaline | ~1-10 | ~1-10 | ~20-50 |
| Epinephrine | ~10-50 | ~10-100 | Data not available |
| Norepinephrine | ~50-100 | ~1000-5000 | Data not available |
| Salbutamol | ~5000-10000 | ~50-150 | Data not available |
| Dobutamine | ~50-200 | >1000 | Data not available |
Note: EC₅₀ values are highly dependent on the specific cell type and assay conditions. The data presented is a generalized representation from multiple studies.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades. The primary pathways for α and β adrenergic receptors are depicted below.
Figure 1. Signaling pathways of α and β-adrenergic receptors.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a ligand for a receptor.
Figure 2. Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
Incubation: In a multi-well plate, a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol for β-receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor agonist (e.g., Isoprenaline).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC₅₀) of an agonist in stimulating the Gs-protein coupled signaling pathway.
Figure 3. Workflow for a cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture and Plating: Cells expressing the adrenergic receptor of interest are cultured and seeded into multi-well plates.
-
Agonist Stimulation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP. Subsequently, the cells are stimulated with a range of concentrations of the adrenergic agonist for a defined period.
-
Cell Lysis: The stimulation is terminated, and the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the measured cAMP levels against the logarithm of the agonist concentration. The EC₅₀ value is determined from this curve, representing the concentration of the agonist that produces 50% of the maximal cAMP response.
Conclusion
Isoprenaline is a potent, non-selective β-adrenergic agonist with negligible affinity for α-adrenergic receptors. Its high affinity and potency at both β₁ and β₂ receptors lead to its characteristic cardiovascular and bronchodilatory effects. In comparison, endogenous catecholamines like epinephrine and norepinephrine exhibit broader cross-reactivity with α-adrenergic receptors. Synthetic agonists such as salbutamol and dobutamine demonstrate greater selectivity for β₂ and β₁ receptors, respectively. The choice of an appropriate adrenergic agonist in a research or clinical setting is therefore critically dependent on the desired receptor subtype selectivity and the intended physiological outcome. The experimental protocols and comparative data presented in this guide provide a foundational resource for professionals in the field of drug discovery and development to make informed decisions regarding the use of Isoprenaline and other adrenergic agonists.
Validating Beta-Blocker Efficacy: A Comparative Guide to Isoprenaline Challenge Tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing Isoprenaline (Isoproterenol) challenge tests to validate and compare the efficacy of beta-blockers. We present detailed experimental protocols, comparative data on various beta-blockers, and a review of the underlying signaling pathways.
Introduction to Beta-Blockers and Isoprenaline Challenge
Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs that competitively block the effects of catecholamines like adrenaline and noradrenaline at beta-adrenergic receptors.[1] They are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and heart failure.[1][2] Beta-blockers can be classified based on their selectivity for receptor subtypes (β1 and β2) and their intrinsic sympathomimetic activity (ISA), which is the capacity of a beta-blocker to partially activate the receptor.[1]
The Isoprenaline challenge test is a valuable in vivo method to assess the pharmacodynamic properties of beta-blockers. Isoprenaline is a potent, non-selective beta-adrenergic receptor agonist that mimics the effects of sympathetic stimulation on the cardiovascular system, primarily causing an increase in heart rate and contractility, and vasodilation.[3][4] By administering a beta-blocker prior to an Isoprenaline challenge, researchers can quantify the antagonist's ability to block these effects, providing insights into its potency, selectivity, and duration of action.
The Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors. Upon binding of an agonist like Isoprenaline, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.[3] Beta-blockers competitively bind to these receptors, preventing Isoprenaline from initiating this signaling cascade.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Isoprenaline as a Positive Control in Beta-Agonist Screening Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting an appropriate positive control is a critical step in the design of robust beta-agonist screening assays. Isoprenaline, a potent, non-selective beta-adrenergic agonist, has historically been the gold standard. This guide provides a comprehensive comparison of isoprenaline with alternative positive controls, supported by experimental data and detailed protocols, to aid in the selection of the most suitable compound for your screening needs.
Isoprenaline: The Benchmark for Beta-Agonist Activity
Isoprenaline (also known as isoproterenol) is a synthetic catecholamine that acts as a full agonist at both β1 and β2 adrenergic receptors.[1] Its non-selectivity and high intrinsic efficacy have established it as a reliable positive control for inducing a maximal response in a variety of beta-agonist screening assays.[2] Activation of beta-adrenergic receptors by isoprenaline triggers a well-characterized signaling cascade, primarily involving the Gs alpha subunit of G-proteins, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This increase in cAMP serves as a quantifiable readout in many screening platforms.
Performance of Isoprenaline in Screening Assays
The potency of isoprenaline is typically quantified by its half-maximal effective concentration (EC50) in functional assays. These values can vary depending on the specific receptor subtype, cell line, and assay format used.
| Agonist | Receptor Subtype | Assay Type | Cell Line | EC50 | Reference |
| Isoprenaline | β2 | cAMP Accumulation | Human Airway Smooth Muscle (HASM) Cells | 0.08 µM | [4] |
| Isoprenaline | β1 | Adenylyl Cyclase Activation | CHW-1102 | 191 nM | [3] |
| Isoprenaline | β2 | Adenylyl Cyclase Activation | CHW-1102 | 52.3 nM | [3] |
| Isoprenaline | β2 | cAMP Production | CHO-β2 cells | 10 µM (used as 100% reference) | [5] |
Alternatives to Isoprenaline: A Comparative Analysis
While isoprenaline is a robust positive control, its non-selectivity can be a drawback in screens designed to identify subtype-selective beta-agonists. In such cases, more selective compounds may be more appropriate.
Subtype-Selective Agonists
-
Dobutamine (B195870) (β1-Selective): Dobutamine is a beta-1 selective agonist used clinically to treat cardiogenic shock and severe heart failure.[6][7] In screening assays targeting the β1 receptor, dobutamine can serve as a more specific positive control than isoprenaline.[8][9]
-
Salbutamol (B1663637) (Albuterol) (β2-Selective): Salbutamol is a short-acting β2-selective agonist widely used in the treatment of asthma and COPD.[10][11] It is a suitable positive control for screens focused on identifying novel β2 agonists for respiratory diseases.[12]
-
Formoterol (B127741) (β2-Selective, Long-Acting): Formoterol is a long-acting β2-agonist also used in respiratory medicine.[13][14] Its high potency and long duration of action can be advantageous in certain assay formats.
Comparative Potency of Beta-Agonists
The following table summarizes the EC50 values for isoprenaline and common alternatives, highlighting their relative potencies and selectivities.
| Agonist | Receptor Subtype | Assay Type | Cell Line | EC50 | Reference |
| Isoprenaline | β2 | cAMP Accumulation | Human Airway Smooth Muscle (HASM) Cells | 0.08 µM | [4] |
| Salbutamol | β2 | cAMP Accumulation | Human Airway Smooth Muscle (HASM) Cells | 0.6 µM | [4] |
| Terbutaline | β2 | cAMP Accumulation | Human Airway Smooth Muscle (HASM) Cells | 2.3 µM | [4] |
| Salmeterol (B1361061) | β2 | cAMP Accumulation | Human Airway Smooth Muscle (HASM) Cells | 0.0012 µM | [4] |
| Formoterol | β2 | 3H-cAMP Production | CHO-β2 cells | - | [5] |
| Dobutamine | β1 | - | - | - | [8][9] |
Signaling Pathways and Experimental Workflow
Beta-Agonist Signaling Pathway
The canonical signaling pathway for beta-agonists involves the activation of Gs-coupled receptors, leading to the production of cAMP.
Caption: Beta-agonist signaling pathway.
Experimental Workflow for a cAMP Screening Assay
A typical workflow for a beta-agonist screening assay involves cell culture, compound treatment, and signal detection.
Caption: Experimental workflow for a cAMP assay.
Experimental Protocols
General Protocol for a Luminescence-Based cAMP Assay
This protocol provides a general framework for measuring cAMP levels using a commercially available luminescence-based assay kit.
Materials:
-
Cells expressing the beta-adrenergic receptor of interest (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
White, opaque 96-well or 384-well microplates
-
Isoprenaline hydrochloride (positive control)
-
Test compounds
-
Commercially available luminescent cAMP assay kit (e.g., from Promega, DiscoverX)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white, opaque microplate at a predetermined density and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of isoprenaline and test compounds in an appropriate assay buffer.
-
Compound Addition: Remove the culture medium from the cells and add the prepared compound dilutions. Include wells with buffer only as a negative control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to stimulate the receptors.
-
Cell Lysis and Detection: Add the cell lysis and detection reagents from the cAMP assay kit to each well according to the manufacturer's instructions. This step typically involves a further incubation at room temperature.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Comparison of Assay Technologies
The choice of assay technology can impact the results of a screening campaign. Both fluorescence- and luminescence-based assays are widely used for measuring cAMP levels.
Caption: Comparison of assay technologies.
Fluorescence-based assays, such as those utilizing Fluorescence Resonance Energy Transfer (FRET), are common but can be susceptible to interference from fluorescent test compounds.[15] Luminescence-based assays, which often rely on enzyme complementation or engineered luciferases, generally exhibit higher sensitivity and are less prone to interference from colored or fluorescent compounds, making them a robust choice for high-throughput screening.[16][17][18]
Conclusion
Isoprenaline remains a valuable and widely used positive control in beta-agonist screening assays due to its potent, full agonist activity at both β1 and β2 receptors. However, for screens targeting specific receptor subtypes, the use of selective agonists such as dobutamine for β1 and salbutamol or formoterol for β2 is recommended. The choice of the appropriate positive control, coupled with a well-validated assay protocol and a suitable detection technology, is paramount for the successful identification of novel beta-agonist drug candidates. This guide provides the necessary data and protocols to make informed decisions in the design and execution of your screening campaigns.
References
- 1. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.libretexts.org [med.libretexts.org]
- 7. picmonic.com [picmonic.com]
- 8. Evaluation of cardiac beta 1-adrenergic sensitivity with dobutamine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dobutamine as selective beta(1)-adrenoceptor agonist in in vivo studies on human thermogenesis and lipid utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Beta2-adrenergic agonist salbutamol exhibits enantioselective disposition in skeletal muscle of lean young men following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Pharmacologic characterization of formoterol in comparison with isoprenaline, fenoterol and salbutamol in tracheal muscle strips and lung membranes of the guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
- 16. Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biocompare.com [biocompare.com]
Safety Operating Guide
Navigating the Safe Disposal of Isoprenaline Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Isoprenaline hydrochloride, a synthetic catecholamine, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Waste Classification and Regulatory Overview
The primary determinant for the disposal of any chemical is its classification as hazardous or non-hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Pharmaceutical waste can be deemed hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4]
This compound itself is not a listed hazardous waste. However, it is crucial to note that while the salts of some catecholamines like epinephrine (B1671497) are not P-listed hazardous wastes, the base form of epinephrine is.[5] A chemical formulation containing a salt like this compound could still be considered hazardous if it exhibits one of the hazardous characteristics.[5] Therefore, a hazardous waste determination for the specific waste stream containing this compound is a mandatory first step.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Clearly label all containers with "this compound Waste" and include the concentration and date.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including safety glasses, gloves, and a lab coat.[7][8][9]
3. Container Management:
-
Use sturdy, leak-proof, and chemically compatible containers for waste collection.[6][10]
-
Keep waste containers securely closed except when adding waste.[6]
4. Disposal of Pure Compound and Concentrated Solutions:
-
Unused or expired pure this compound and concentrated solutions should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Do not dispose of this waste down the drain or in the regular trash.[6][11] The EPA has implemented a sewer prohibition for hazardous waste pharmaceuticals.[4]
5. Disposal of Dilute Aqueous Solutions:
-
Consult your local regulations and institutional guidelines. Some jurisdictions may permit the drain disposal of very dilute, neutralized solutions, but this is increasingly uncommon. It is always best to err on the side of caution and collect all solutions for chemical waste pickup.
6. Contaminated Labware and Materials:
-
Solid materials such as gloves, weighing paper, and pipette tips contaminated with this compound should be collected in a designated, labeled hazardous waste container.[10]
-
For empty containers of highly toxic chemicals, the first three rinses of the container must be collected and disposed of as hazardous waste.[6] The rinsate from containers of other hazardous chemicals should also be collected.[10]
7. Requesting Waste Pickup:
-
Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a form and scheduling a collection with the EHS office.
Quantitative Data Summary
For laboratories, understanding the regulatory thresholds for hazardous waste generation is crucial for maintaining compliance. The following table summarizes the EPA's hazardous waste generator categories, which are determined by the amount of hazardous waste produced per calendar month.
| Generator Category | Non-Acutely Hazardous Waste Generation Rate | Acutely Hazardous Waste (P-listed) Generation Rate |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg (2.2 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | ≤ 1 kg (2.2 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | > 1 kg (2.2 lbs) |
Data sourced from the U.S. Environmental Protection Agency.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
This comprehensive approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and the environment, while maintaining full regulatory compliance. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.[7]
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ovid.com [ovid.com]
- 5. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. echemi.com [echemi.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Isoprenaline Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isoprenaline hydrochloride, a pharmacologically active compound. Adherence to these procedural steps will minimize risk and ensure operational integrity.
This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Receiving and Unpacking | - Safety glasses with side shields- Nitrile or other impervious gloves | To protect against accidental exposure to powder from a damaged container. |
| Weighing and Aliquoting (Solid) | - Safety goggles with side shields- Impervious gloves- Impervious lab coat or clothing- NIOSH-approved respirator (e.g., N95 dust mask) | To prevent inhalation of fine powder and protect skin and eyes from contact[1][2]. Use in a well-ventilated area or a chemical fume hood is essential[1][3]. |
| Preparing Solutions | - Safety goggles with side shields- Impervious gloves- Impervious lab coat or clothing | To protect against splashes of the solution. |
| Handling Solutions | - Safety glasses with side shields- Impervious gloves- Lab coat | Standard laboratory practice to prevent accidental skin contact. |
| Spill Cleanup | - Safety goggles with side shields- Impervious gloves- Impervious clothing- NIOSH-approved respirator | To ensure full protection during cleanup of potentially aerosolized powder or liquid spills[1]. |
| Waste Disposal | - Safety glasses with side shields- Impervious gloves | To protect against contact with contaminated waste materials. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases[3][4].
-
The recommended storage temperature is typically refrigerated (2°C – 8°C)[5]. For solutions, storage at -20°C or -80°C may be required for long-term stability[1].
2. Handling and Preparation:
-
Engineering Controls: Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][3]. Ensure that an eyewash station and safety shower are readily accessible[1][3].
-
Weighing: To prevent the generation of dust, handle the powder carefully. Use anti-static weigh paper or a contained weighing system if available.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and excess solutions, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for chemical waste disposal[6].
-
Empty containers should be punctured to prevent reuse[6].
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[1][2][3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[2][3].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[1].
-
Spill:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including a respirator[1].
-
For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Dampening the powder with a non-reactive liquid may help to reduce dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with alcohol or another suitable solvent[1].
-
Visual Workflow and Safety Protocols
To further clarify the handling procedures and emergency responses, the following diagrams provide a visual representation of the key workflows.
Caption: A flowchart outlining the safe handling workflow for this compound, from receiving to disposal.
Caption: A diagram illustrating the immediate first aid and emergency response steps for accidental exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
